N-1,1'-biphenyl-4-yl-2-chloroacetamide
Description
BenchChem offers high-quality N-1,1'-biphenyl-4-yl-2-chloroacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-1,1'-biphenyl-4-yl-2-chloroacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-10-14(17)16-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXDZLUJUXGKJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366800 | |
| Record name | N-1,1'-biphenyl-4-yl-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3289-77-8 | |
| Record name | N-1,1'-biphenyl-4-yl-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular weight and structure of N-(4-biphenylyl)-2-chloroacetamide
An In-depth Technical Guide to the Molecular Weight and Structure of N-(4-biphenylyl)-2-chloroacetamide
Introduction
N-(4-biphenylyl)-2-chloroacetamide, a member of the N-aryl-2-chloroacetamide class of compounds, represents a significant scaffold in contemporary chemical and pharmaceutical research. Its structure, featuring a biphenyl moiety linked to a reactive chloroacetamide group, makes it a valuable synthetic intermediate and a pharmacophore of interest. The broader class of α-chloroacetamide derivatives is recognized for a wide spectrum of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide offers a detailed examination of the molecular and structural characteristics of N-(4-biphenylyl)-2-chloroacetamide, providing foundational knowledge for researchers engaged in its synthesis, characterization, and application in drug discovery and development.
Molecular Properties and Structural Identification
The fundamental identity of a chemical compound is established by its molecular formula and weight, alongside unique identifiers that ensure unambiguous referencing in scientific literature and databases. N-(4-biphenylyl)-2-chloroacetamide is precisely defined by these parameters, which are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₂ClNO | [3] |
| Molecular Weight | 245.70 g/mol | [3] |
| CAS Number | 3289-77-8 | [4] |
| IUPAC Name | N-([1,1'-biphenyl]-4-yl)-2-chloroacetamide | [4] |
| InChI Key | IDXDZLUJUXGKJZ-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CCl | |
| Physical Form | Solid | [4] |
The structure consists of a central acetamide linker connecting a biphenyl ring system to a reactive chloromethyl group. This arrangement provides a basis for systematic modifications to enhance potency, selectivity, and pharmacokinetic profiles in drug design.[1]
Caption: Chemical structure of N-(4-biphenylyl)-2-chloroacetamide.
Synthetic Methodology
The synthesis of N-(4-biphenylyl)-2-chloroacetamide is typically achieved through the acylation of 4-aminobiphenyl. This nucleophilic acyl substitution reaction is a robust and well-established method for forming amide bonds. The causality behind this choice of reaction is the high reactivity of the acid chloride (chloroacetyl chloride) toward the primary amine (4-aminobiphenyl), leading to an efficient and often high-yielding transformation.
Experimental Protocol: Synthesis via Acylation
This protocol describes a general method for the synthesis of N-aryl acetamides, adapted for N-(4-biphenylyl)-2-chloroacetamide.[5]
-
Reactant Preparation: In a round-bottom flask, dissolve 4-aminobiphenyl (1 equivalent) in a suitable aprotic solvent such as dioxane or dichloromethane (DCM).[5][6] The choice of an aprotic solvent is critical to prevent unwanted side reactions with the highly reactive chloroacetyl chloride.
-
Base Addition: Add a tertiary amine base, such as triethylamine (Et₃N) (1 equivalent), to the solution.[5] The base acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
-
Acylation: Cool the mixture in an ice bath. Add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution. Maintaining a low temperature is essential to control the exothermic nature of the reaction.
-
Reaction Progression: Allow the reaction to stir at room temperature for several hours (typically 3-13 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).[5][6]
-
Workup and Purification: Upon completion, the reaction mixture is typically washed with water to remove the triethylamine hydrochloride salt and any excess base. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol) to yield pure N-(4-biphenylyl)-2-chloroacetamide.
Caption: Workflow for the synthesis of N-(4-biphenylyl)-2-chloroacetamide.
Structural and Molecular Weight Characterization
The identity and purity of the synthesized N-(4-biphenylyl)-2-chloroacetamide must be rigorously confirmed using a suite of analytical techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system of characterization.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For N-(4-biphenylyl)-2-chloroacetamide, high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming its elemental composition.
-
Expected Result: In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed. Given the isotopic abundance of Chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern is expected.
-
Data Interpretation: The presence of two major peaks separated by approximately 2 m/z units in a ~3:1 ratio is a hallmark of a monochlorinated compound, providing strong evidence for the structure.[7]
| Ion | Formula | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) |
| [M+H]⁺ | [C₁₄H₁₃ClNO]⁺ | 246.0680 | 248.0651 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum will show distinct signals for each unique proton environment.
-
Aromatic Protons (Biphenyl): A complex series of multiplets would be expected in the aromatic region (~7.3-7.8 ppm) corresponding to the 9 protons of the biphenyl group.
-
Amide Proton (-NH-): A broad singlet is anticipated, typically downfield (~8.0-9.5 ppm), due to the deshielding effect of the adjacent carbonyl group. Its chemical shift can be concentration and solvent dependent.
-
Methylene Protons (-CH₂Cl): A sharp singlet would appear around 4.0-4.5 ppm.[8] The significant downfield shift from a typical alkyl proton is caused by the strong electron-withdrawing effects of both the adjacent chlorine atom and the carbonyl group.[8]
-
-
¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon environments.
-
Carbonyl Carbon (-C=O): A signal in the range of 165-170 ppm.
-
Biphenyl Carbons: Multiple signals in the aromatic region (120-145 ppm).
-
Methylene Carbon (-CH₂Cl): A signal around 40-45 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretch: A sharp to medium absorption band around 3300-3400 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹.
-
C-H Stretch (Aromatic): Signals typically appear above 3000 cm⁻¹.
-
C-Cl Stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹.
Caption: Workflow for the analytical characterization of the compound.
Conclusion
N-(4-biphenylyl)-2-chloroacetamide is a well-defined molecule whose molecular weight and structure are readily confirmed through standard analytical methodologies. Its synthesis is straightforward, relying on fundamental organic reactions. As a versatile chemical building block, it holds considerable potential for the development of novel therapeutic agents, making a thorough understanding of its core properties essential for researchers in medicinal chemistry and drug development. The combination of mass spectrometry, NMR, and IR spectroscopy provides a robust and self-validating framework for its unequivocal identification and quality control.
References
- OICC Press. Supplementary Information. Available from: https://www.oiccpress.com/Uploads/Download/20210921/61494a34e8932.pdf
- PubChem. N-(4-acetylphenyl)-2-chloroacetamide. National Center for Biotechnology Information. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/735939
- Arora, M.
- ChemicalBook. N-(4-BENZYLOXY-PHENYL)-2-CHLORO-ACETAMIDE synthesis. Available from: https://www.chemicalbook.com/synthesis/19514-92-2.htm
- ResearchGate. (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i).... Available from: https://www.researchgate.net/figure/a-Synthesis-of-N-4-acetylphenyl-2-chloroacetamide-2-i-ClCH2COCl-K2CO3-DCM-rt-3_fig2_352378902
- Santa Cruz Biotechnology. N-Biphenyl-2-yl-2-chloro-acetamide. Available from: https://www.scbt.com/p/n-biphenyl-2-yl-2-chloro-acetamide-23088-28-0
- Santa Cruz Biotechnology. N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide. Available from: https://www.scbt.com/p/n-4-acetylamino-2-chloro-phenyl-2-chloroacetamide-122453-73-0
- ChemScene. N-(4-(Benzyloxy)phenyl)-2-chloroacetamide. Available from: https://www.chemscene.com/products/N-(4-(Benzyloxy)phenyl)-2-chloroacetamide-CS-0171395.html
- Stratech Scientific. N-(4-Chlorophenyl)-2-chloroacetamide, min 98%, 100 mg. Available from: https://www.stratech.co.uk/product/n-4-chlorophenyl-2-chloroacetamide-min-98-100-mg/
- Sigma-Aldrich. N-(4-ACETYLAMINO-PHENYL)-2-CHLORO-ACETAMIDE AldrichCPR. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/s48888
- Matrix Fine Chemicals. N-(4-CHLOROPHENYL)ACETAMIDE | CAS 539-03-7. Available from: https://matrix-fine-chemicals.com/product/n-4-chlorophenyl-acetamide-cas-539-03-7
- PubChem. Chloroacetamide. National Center for Biotechnology Information. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/Chloroacetamide
- Tokyo Chemical Industry Co., Ltd. 2-Chloro-N-(4-chlorophenyl)acetamide | 3289-75-6. Available from: https://www.tcichemicals.com/IN/en/p/C3979
- Wikipedia. Chloroacetamide. Available from: https://en.wikipedia.org/wiki/Chloroacetamide
- Sigma-Aldrich. N-([1,1'-Biphenyl]-4-yl)-2-chloroacetamide. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/cds023249
- BenchChem. Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry. Available from: https://www.benchchem.
- Arkivoc. A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2.... Available from: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2009/11/
- Semantic Scholar. Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5.... Available from: https://www.semanticscholar.org/paper/Synthesis-of-some-aromatic-chloro-acetamide-from-Al-Majedy/1638337728f35213d288d6c757c617b7b1349f57
- ChemicalBook. N-(4-Chlorophenyl)-2-chloroacetamide | 3289-75-6. Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9263728.htm
- Sigma-Aldrich. 2-Chloroacetamide = 98.0 HPLC 79-07-2. Available from: https://www.sigmaaldrich.com/US/en/product/sial/279601
- Guidechem. 2-CHLORO-N-METHYL-N-PHENYLACETAMIDE 2620-05-5 wiki. Available from: https://www.guidechem.com/wiki/2-chloro-n-methyl-n-phenylacetamide-2620-05-5.html
- The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Available from: https://www.rsc.
- NIST. Acetamide, N-(4-chlorophenyl)-. NIST WebBook. Available from: https://webbook.nist.gov/cgi/cbook.cgi?ID=C539037&Mask=200
- ChemicalBook. N-1,1''-BIPHENYL-4-YL-2-CHLOROACETAMIDE CAS. Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7263730.htm
- Fisher Scientific. SAFETY DATA SHEET. Available from: https://www.fishersci.com/sds/00861/A0148415
- ATB (Automated Topology Builder). 2-Chloroacetamide | C2H4ClNO | MD Topology | NMR | X-Ray.
- PMC. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. National Center for Biotechnology Information. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6443720/
- BenchChem. Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation. Available from: https://www.benchchem.
- SciELO South Africa. Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. Available from: http://www.scielo.org.za/scielo.php?script=sci_arttext&pid=S0379-43502022000100014
- Study.com. The 1H NMR spectrum of 2-chloroacetamide (ClCH2CONH2) shows three signals at 4.02, 7.35, and 7.60.... Available from: https://homework.study.com/explanation/the-1-h-nmr-spectrum-of-2-chloroacetamide-clch2conh2-shows-three-signals-at-4-02-7-35-and-7-60-ppm-what-protons-give-rise-to-each-signal-explain-why-three-signals-are-observed.html
- CORE. Screening a Combinatorial Library Based on the Fungal Natural Product 3-Chloro-4-hydroxyphenylacetamide using FTICR mass spect. Available from: https://core.ac.uk/download/pdf/1633189.pdf
- MDPI. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Available from: https://www.mdpi.com/1420-3049/28/21/7269
- Santa Cruz Biotechnology. 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide. Available from: https://www.scbt.com/p/2-chloro-n-4-methoxyphenyl-2-phenylacetamide-10295-48-4
- GovInfo. EPA/NIH Mass Spectral Data Base. Available from: https://www.govinfo.gov/content/pkg/GOVPUB-C13-e7f53673ac85734208a78e1e19dc401c/pdf/GOVPUB-C13-e7f53673ac85734208a78e1e19dc401c.pdf
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds [scielo.org.za]
- 3. N-Biphenyl-2-yl-2-chloro-acetamide | CAS 23088-28-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. N-([1,1'-Biphenyl]-4-yl)-2-chloroacetamide | 3289-77-8 [sigmaaldrich.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. homework.study.com [homework.study.com]
Covalent Locking of Cryptic Pockets: Mechanism of Action for Biphenyl-Based Chloroacetamide Inhibitors
Executive Summary
This technical guide details the mechanism of action (MoA) for biphenyl-based chloroacetamide inhibitors, a class of targeted covalent inhibitors (TCIs) designed to drug "undruggable" cryptic pockets. While traditional drug discovery focuses on competitive inhibition at active sites, these molecules exploit a two-step "Anchor-and-Lock" mechanism. The biphenyl scaffold acts as a hydrophobic anchor, navigating deep lipid-binding pockets (specifically the palmitate-binding pocket of TEAD transcription factors), while the chloroacetamide warhead executes a specific nucleophilic attack on a conserved cysteine residue. This guide provides the chemical rationale, structural biology, and validation protocols required to develop and characterize these potent chemical biology tools.
Chemical Basis of Inhibition: The "Anchor-and-Lock" Model
The efficacy of biphenyl-based chloroacetamides relies on the synergy between non-covalent affinity and covalent reactivity. This mechanism is distinct from reversible competitive inhibition and follows second-order kinetics (
The Hydrophobic Anchor (The Biphenyl Scaffold)
-
Function: Specificity and Residence Time (
). -
Mechanism: The biphenyl moiety mimics the aliphatic chain of endogenous lipids (e.g., palmitate). In targets like the TEAD family of transcription factors, a deep, hydrophobic central pocket normally accommodates a palmitic acid molecule required for protein stability.
-
Interaction: The biphenyl rings engage in extensive Van der Waals interactions and
-stacking within this cryptic pocket, effectively "anchoring" the molecule and positioning the warhead.
The Electrophilic Warhead (The Chloroacetamide)[1]
-
Function: Irreversible Inactivation (
). -
Mechanism: Chloroacetamides are moderate electrophiles. Unlike highly reactive acrylamides (Michael acceptors), chloroacetamides react via a classic bimolecular nucleophilic substitution (
) . -
Target: A specific, non-catalytic cysteine residue (e.g., Cys359 in TEAD2) located adjacent to the hydrophobic pocket.
The Reaction Coordinate
The reaction proceeds through a distinct two-step pathway:
-
Recognition: The inhibitor binds reversibly to the target (
), governed by the dissociation constant . -
Alkylation: The thiolate anion of the cysteine attacks the
-carbon of the chloroacetamide, displacing the chloride ion ( ), governed by the rate constant .
Visualization: Molecular Mechanism Pathway
Caption: The two-step "Anchor-and-Lock" mechanism illustrating the transition from reversible hydrophobic binding to irreversible cysteine alkylation.
Target Engagement Case Study: TEAD Transcription Factors
The most authoritative application of this mechanism is the inhibition of the Hippo Pathway via TEAD proteins .
-
Biological Context: TEADs are transcription factors that bind YAP/TAZ to drive oncogenic gene expression.[1][2][3] TEADs undergo auto-palmitoylation at a conserved cysteine, which stabilizes the protein structure.
-
Inhibitor Action:
-
The biphenyl group enters the central palmitate-binding pocket.
-
The chloroacetamide reacts with the conserved Cysteine (e.g., Cys359, Cys367 depending on isoform).
-
Consequence: The covalent adduct sterically occludes the pocket, preventing endogenous palmitoylation. This destabilizes TEAD or allosterically induces a conformational change that prevents YAP binding.
-
Experimental Validation Protocols
To validate this mechanism, researchers must prove covalency (mass shift) and kinetic efficiency (time-dependence).
Protocol A: Intact Protein Mass Spectrometry (Proof of Covalency)
Objective: Detect the precise mass increase corresponding to the inhibitor adduct minus the leaving group (HCl).
-
Protein Prep: Dilute purified Target Protein (e.g., TEAD2-LBD) to 10 µM in reaction buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Incubation: Add Inhibitor (at 10x molar excess, 100 µM) and incubate at room temperature for 1 to 4 hours.
-
Control: Incubate Protein with DMSO only.
-
-
Quenching: Quench reaction with 0.1% Formic Acid.
-
LC-MS Analysis: Inject onto a C4 reverse-phase column coupled to a Q-TOF mass spectrometer.
-
Deconvolution: Deconvolute the raw charge envelope to neutral mass.
-
Success Criterion: A mass shift of +[MW_Inhibitor - 36.46 Da] (Loss of HCl).
-
Note: If the shift equals the full MW of the inhibitor, it suggests non-covalent binding or incorrect adduct formation (no Cl displacement).
-
Protocol B: Determination of (Time-Dependent Inhibition)
Objective: Quantify the potency of the covalent inhibitor.[4] Standard
-
Plate Setup: Prepare a 96-well plate with Target Protein (5 nM).
-
Inhibitor Dilution: Prepare a 3-fold serial dilution of the inhibitor (e.g., 10 µM down to 1 nM).
-
Time-Course Incubation:
-
Incubate protein and inhibitor for varying times (
): 0, 15, 30, 60, 120 minutes.
-
-
Activity Readout: At each time point, add a reporter probe (e.g., a fluorescent polarization probe that competes for the pocket or a substrate for enzymatic targets). Measure activity/binding (
). -
Data Analysis:
-
Calculate
for each inhibitor concentration by plotting vs. time (slope = ). -
Plot
vs. and fit to the hyperbolic equation: -
Output: The ratio
( ) is the measure of covalent efficiency.
-
Visualization: Validation Workflow
Caption: Dual-stream validation workflow ensuring both structural modification (MS) and kinetic potency (k_inact/KI).
Pharmacodynamics & Limitations
The "Glutathione Sponge" Risk
Chloroacetamides are intrinsically more reactive than acrylamides. A major risk in drug development is the rapid depletion of the inhibitor by cellular glutathione (GSH), which contains a highly nucleophilic cysteine.
-
Mitigation: The "Anchor" (biphenyl) must drive a very low
(high affinity) to ensure the drug binds the target before it is scavenged by cytosolic GSH. -
Selectivity Assay: Perform a GSH-stability assay (incubate inhibitor with 5 mM GSH and monitor half-life via LC-MS).
Selectivity Profiling
Because the warhead targets Cysteine, off-target alkylation is a concern.
-
Activity-Based Protein Profiling (ABPP): Use a desthiobiotin-tagged probe to pull down all alkylated proteins in a cell lysate to assess the proteome-wide selectivity of the biphenyl chloroacetamide.
References
-
Breslow, R., et al. "Chloroacetamide Fragment Library Screening Identifies New Scaffolds for Covalent Inhibition of the TEAD[2][3][5]·YAP1 Interaction." RSC Medicinal Chemistry, 2021.
-
Noland, C.L., et al. "Palmitoylation of TEAD Transcription Factors is Required for Their Stability and Function." Structure, 2016.
-
Strelow, J.M. "A Perspective on the Kinetics of Covalent Dereplication and Discovery." SLAS Discovery, 2017.
-
Backus, K.M., et al. "Proteome-wide Covalent Ligand Discovery in Native Biological Systems." Nature, 2016.
-
Singh, J., et al. "The Resurgence of Covalent Drugs." Nature Reviews Drug Discovery, 2011.
Sources
- 1. TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 5. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Pharmacophore of N-1,1'-biphenyl-4-yl-2-chloroacetamide: A Technical Guide to Covalent Inhibition and Scaffold Derivatization
Executive Summary
N-1,1'-biphenyl-4-yl-2-chloroacetamide represents a dual-function chemical entity in drug discovery: it serves as both a reactive covalent probe and a pivotal intermediate for generating high-affinity non-covalent inhibitors.[1] Its structure combines a lipophilic biphenyl "anchor" that facilitates membrane penetration and hydrophobic pocket binding, with an electrophilic
This guide analyzes the therapeutic utility of this scaffold, specifically focusing on its derivatives as Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease and as antimicrobial agents .[1] It provides validated protocols for synthesis and biological evaluation, emphasizing the transition from a toxic electrophile to a targeted therapeutic agent.[1]
Chemical Architecture & Mechanism
The molecule functions through two distinct mechanisms depending on its derivatization state:
-
The Parent Scaffold (Covalent Warhead): The
-chloroacetamide moiety is a mild alkylating agent.[1] It reacts via an mechanism with thiols (cysteine side chains) in proteins.[1] This is the basis of its antimicrobial and cytotoxic activity.[1] -
The Derivatives (Non-Covalent Ligands): When the chlorine is displaced by secondary amines (e.g., piperazine, morpholine), the "warhead" is deactivated, and the molecule becomes a lipophilic linker. These derivatives bind to the Peripheral Anionic Site (PAS) of AChE, preventing
-amyloid aggregation.
Structural Logic[1][2]
-
Biphenyl System: Provides
- stacking interactions with aromatic residues (e.g., Trp286 in AChE).[1] -
Amide Linker: Offers hydrogen bonding capability (H-bond donor/acceptor).[1]
-
Methylene Bridge: Allows conformational flexibility between the aromatic anchor and the functional headgroup.[1]
Visualization: Mechanism of Action
The following diagram illustrates the dual pathway: direct covalent inhibition by the parent molecule versus the synthesis of bioactive amino-derivatives.
Caption: Dual pathway showing direct covalent protein modification (top) and conversion to non-covalent AChE inhibitors (bottom).[1]
Therapeutic Applications
A. Neurological Disorders (Alzheimer's Disease)
The most significant therapeutic potential lies in derivatives where the chlorine is substituted with bulky amines.[1] These compounds act as Dual Binding Site AChE Inhibitors .[1]
-
Mechanism: The biphenyl group binds to the peripheral anionic site (PAS), while the amine group interacts with the catalytic active site (CAS).
-
Efficacy: Derivatives have shown
values in the nanomolar range (0.14 - 5.5 M) against AChE [1, 2].[1][2]
B. Antimicrobial Activity
The parent chloroacetamide and its hydrazide derivatives exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus, B. subtilis).[1]
-
Mechanism: Alkylation of essential bacterial enzymes (e.g., MurA or thiol-dependent proteases).[1]
-
Data: High lipophilicity allows rapid penetration of the bacterial cell wall [3].[1]
C. Anticancer Potential
Biphenyl acetamides induce oxidative stress in cancer cells.[1]
-
Mechanism: ROS generation leading to mitochondrial dysfunction and apoptosis [4, 5].[1]
Experimental Protocols
Protocol A: Synthesis of N-(biphenyl-4-yl)-2-chloroacetamide
Rationale: This reaction uses the Schotten-Baumann condition to prevent di-acylation and manage the exotherm of the acid chloride.[1]
Materials: 4-Aminobiphenyl (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (1.5 eq), Dichloromethane (DCM, anhydrous).[1]
-
Dissolution: Dissolve 4-aminobiphenyl (10 mmol) in 50 mL anhydrous DCM in a round-bottom flask.
-
Base Addition: Add Triethylamine (15 mmol) and cool the mixture to 0°C using an ice bath.
-
Acylation: Add Chloroacetyl chloride (12 mmol) dropwise over 30 minutes. Critical: Maintain temperature < 5°C to prevent side reactions.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).
-
Workup: Wash the organic layer with water (2 x 30 mL), 1M HCl (to remove unreacted amine), and saturated
.[1] -
Purification: Dry over
, evaporate solvent. Recrystallize from Ethanol.[1][4]-
Expected Yield: 75-85%.
-
Characterization: Melting point ~125-128°C.
-
Protocol B: Ellman’s Assay for AChE Inhibition
Rationale: This colorimetric assay measures the rate of production of thiocholine as acetylthiocholine is hydrolyzed.[1] It is the gold standard for validating the efficacy of the derivatives.
Materials: Acetylcholinesterase (AChE, from electric eel), Acetylthiocholine iodide (ATCI), 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), Phosphate Buffer (pH 8.0).[1]
-
Preparation:
-
Dissolve test compounds in DMSO (stock 10 mM). Dilute with buffer to final concentrations (
to M). -
Prepare DTNB solution (10 mM) and ATCI solution (15 mM).[1]
-
-
Incubation:
-
In a 96-well plate, add:
-
150
L Phosphate Buffer (0.1 M, pH 8.0)[1] -
20
L Test Compound solution -
20
L AChE solution (0.05 U/mL)
-
-
Incubate at 25°C for 15 minutes.
-
-
Substrate Addition: Add 10
L of DTNB and 10 L of ATCI. -
Measurement: Measure absorbance at 412 nm immediately (t=0) and every minute for 10 minutes using a microplate reader.
-
Calculation:
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of substituting the chlorine atom (Derivatization) on biological activity, based on aggregated literature data [1, 6].
| Substituent (R) on Acetamide | Target Activity | Potency / Outcome | Mechanism Note |
| -Cl (Parent) | Bacteria (G+) | MIC: 12-25 | Covalent alkylation of thiols.[1] High toxicity.[1] |
| -Piperazine | AChE (Alzheimer's) | Ionic interaction with catalytic site.[1] | |
| -Morpholine | AChE / BuChE | Moderate inhibition; better solubility.[1] | |
| -Diethylamine | Local Anesthetic | Moderate | Lidocaine-like channel blocking.[1] |
| -Hydrazine | Antifungal | Zone of Inhib: 18mm | H-bonding donor; metal chelation potential.[1] |
Synthesis Workflow & Optimization
To maximize yield and minimize purification difficulty, the following workflow is recommended for generating a library of derivatives.
Caption: Optimized synthetic workflow for generating N-biphenyl-acetamide libraries.
Safety & Toxicology (Critical Assessment)
As a Senior Application Scientist, it is mandatory to highlight the risks associated with chloroacetamides :
-
PAINS Alert:
-chloroacetamides are classified as Pan-Assay Interference Compounds (PAINS) in some contexts due to their high reactivity.[1] They can produce false positives in screening by non-specifically alkylating the assay protein.[1]-
Mitigation: Always run a "no-enzyme" control and a "thiol-scavenger" control (e.g., adding GSH) to confirm mechanism.[1]
-
-
Cytotoxicity: The parent compound can deplete cellular Glutathione (GSH), leading to oxidative stress.[1]
-
Safe Design: Ensure the final drug candidate has fully substituted the chlorine atom with a stable amine to remove this toxicity.
-
References
-
Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives. PubMed. [Link]
-
Inhibition of human cholinesterases by drugs used to treat Alzheimer disease. PubMed. [Link][1]
-
Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Archives of Industrial Hygiene and Toxicology. [Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. [Link][1]
-
Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine. [Link]
-
Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Bioorganic & Medicinal Chemistry. [Link][1]
Sources
- 1. Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds [scielo.org.za]
- 2. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Covalent Binding Mechanism of N-1,1'-biphenyl-4-yl-2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Resurgence of Covalent Modulators in Drug Discovery
For many years, the formation of covalent bonds between a small molecule and its protein target was often considered a liability in drug discovery, frequently associated with toxicity. However, the paradigm has shifted, with a growing recognition of the therapeutic potential of covalent inhibitors.[1] These molecules offer distinct advantages, including high potency and a prolonged duration of action, which can be particularly beneficial for challenging drug targets. This guide provides a comprehensive technical overview of the covalent binding mechanism of a specific electrophilic compound, N-1,1'-biphenyl-4-yl-2-chloroacetamide, offering insights for researchers engaged in the discovery and development of novel covalent therapeutics.
N-1,1'-biphenyl-4-yl-2-chloroacetamide is a molecule of interest due to its biphenyl scaffold, a common motif in bioactive compounds, and the presence of a reactive chloroacetamide "warhead."[2] The biphenyl group can participate in non-covalent interactions, guiding the molecule to a specific binding pocket on a protein. The chloroacetamide moiety, on the other hand, is an electrophile capable of forming a stable covalent bond with nucleophilic amino acid residues on the target protein.[1] This dual nature makes it a valuable tool for probing protein function and a potential starting point for the development of targeted covalent inhibitors.
This guide will delve into the chemical rationale behind the reactivity of the chloroacetamide warhead, provide detailed experimental workflows for identifying its protein targets, and present protocols for validating covalent engagement and characterizing the specific binding site. The methodologies described herein are grounded in established principles of chemical biology and proteomics, offering a robust framework for investigating the mechanism of action of this and other covalent modifiers.
The Chemical Rationale: Understanding the Chloroacetamide Warhead
The covalent binding of N-1,1'-biphenyl-4-yl-2-chloroacetamide to its protein target is driven by the electrophilic nature of the chloroacetamide group. This reactivity stems from the electron-withdrawing properties of the adjacent carbonyl group and the chlorine atom, which render the α-carbon susceptible to nucleophilic attack.
The primary mechanism of covalent bond formation is a bimolecular nucleophilic substitution (SN2) reaction.[1] In this process, a nucleophilic amino acid residue within the protein's binding pocket attacks the electrophilic α-carbon of the chloroacetamide. This leads to the formation of a transition state where the nucleophile is partially bonded to the carbon and the carbon-chlorine bond is partially broken. The reaction concludes with the displacement of the chloride ion and the formation of a stable covalent bond between the inhibitor and the protein.
While several amino acid residues possess nucleophilic side chains, cysteine is the most common target for chloroacetamide warheads due to the high nucleophilicity of its thiol group.[1] However, other residues such as lysine, histidine, and serine can also be targeted, depending on their accessibility and the local microenvironment within the protein's binding pocket. The biphenyl scaffold of N-1,1'-biphenyl-4-yl-2-chloroacetamide plays a crucial role in directing the chloroacetamide warhead to a specific location on the protein, thereby enhancing the selectivity of the covalent modification.[3]
A Roadmap for Target Identification: Pinpointing the Covalent Interaction
Identifying the specific protein(s) that N-1,1'-biphenyl-4-yl-2-chloroacetamide covalently modifies is a critical step in understanding its biological effects. Chemoproteomic strategies, particularly those utilizing mass spectrometry, are powerful tools for this purpose.[4]
Experimental Workflow for Target Identification
Caption: A generalized workflow for identifying the protein targets of a covalent inhibitor.
Protocol 1: Activity-Based Protein Profiling (ABPP)
ABPP is a powerful technique for identifying the protein targets of covalent inhibitors in a complex biological sample.[5] This method often involves a "clickable" version of the inhibitor, where an alkyne or azide group is incorporated into the molecule. This allows for the subsequent attachment of a reporter tag (e.g., biotin or a fluorophore) via click chemistry, enabling enrichment and identification of the modified proteins.[5]
Step-by-Step Methodology:
-
Synthesize a 'Clickable' Probe: Synthesize an analog of N-1,1'-biphenyl-4-yl-2-chloroacetamide containing a terminal alkyne or azide group.
-
Cell/Lysate Treatment: Treat cultured cells or cell lysates with the clickable probe at various concentrations and time points. Include a DMSO-treated control.
-
Lysis and Click Chemistry: Lyse the treated cells (if applicable) and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a biotin-azide or biotin-alkyne tag.
-
Enrichment of Biotinylated Proteins: Use streptavidin-coated beads to enrich the biotinylated proteins.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins and perform an on-bead tryptic digestion to release the peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins that are significantly enriched in the probe-treated samples compared to the control.
Protocol 2: Tandem Mass Tag (TMT) Mass Spectrometry
TMT-based quantitative proteomics offers a complementary approach to ABPP for target identification. This method relies on the principle that covalent modification of a protein can alter its abundance or turnover, which can be quantified by mass spectrometry.
Step-by-Step Methodology:
-
Cell/Lysate Treatment: Treat cultured cells or cell lysates with N-1,1'-biphenyl-4-yl-2-chloroacetamide at various concentrations and time points. Include a DMSO-treated control.
-
Protein Extraction and Digestion: Extract total protein from the samples and digest them into peptides using an enzyme such as trypsin.
-
TMT Labeling: Label the peptides from each sample with a different TMT isobaric mass tag.
-
Sample Pooling and Fractionation: Combine the TMT-labeled peptide samples and fractionate them using high-pH reversed-phase liquid chromatography.
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.
-
Data Analysis: Identify and quantify the relative abundance of proteins across the different treatment conditions. Look for proteins that show a significant change in abundance upon treatment with the inhibitor.
| Technique | Principle | Advantages | Considerations |
| ABPP | Direct enrichment of covalently modified proteins using a 'clickable' probe.[5] | High specificity for direct targets. | Requires synthesis of a modified probe. |
| TMT-MS | Quantifies changes in protein abundance upon inhibitor treatment. | Does not require a modified probe. | Can identify indirect effects on protein expression. |
Validating the Covalent Bond: Confirming Target Engagement
Once potential protein targets have been identified, it is essential to validate the covalent nature of the interaction. Several techniques can be employed to confirm that N-1,1'-biphenyl-4-yl-2-chloroacetamide forms a covalent bond with the target protein.
Experimental Workflow for Target Validation
Caption: A workflow for validating the covalent modification of a target protein.
Protocol 3: Western Blotting
Western blotting can provide initial evidence of covalent target engagement by observing a change in the protein's migration on an SDS-PAGE gel or by using an antibody that recognizes the unmodified protein but not the modified form.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cultured cells with increasing concentrations of N-1,1'-biphenyl-4-yl-2-chloroacetamide. Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the putative target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate. A shift in the apparent molecular weight or a decrease in signal intensity can indicate covalent modification.
Protocol 4: Intact Protein Mass Spectrometry
Intact protein mass spectrometry is a direct and powerful method to confirm covalent binding by measuring the precise mass of the protein before and after incubation with the inhibitor.[4][6]
Step-by-Step Methodology:
-
Incubation: Incubate the purified target protein with N-1,1'-biphenyl-4-yl-2-chloroacetamide. Include a control sample with DMSO.
-
Desalting: Remove excess inhibitor and salts using a desalting column or buffer exchange.
-
LC-MS Analysis: Analyze the protein samples by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer.
-
Data Analysis: Deconvolute the mass spectra to determine the molecular weight of the protein in both the treated and control samples. A mass increase in the treated sample corresponding to the molecular weight of the inhibitor (minus the leaving group, in this case, chlorine) confirms covalent modification.[6]
| Technique | Principle | Advantages | Considerations |
| Western Blotting | Detects changes in protein size or antibody recognition. | Widely accessible technique. | Indirect evidence of modification. |
| Intact Protein MS | Directly measures the mass of the protein-inhibitor adduct.[4][6] | Unambiguous confirmation of covalent binding. | Requires purified protein and specialized equipment. |
Pinpointing the Site of Modification: Peptide Mapping
Identifying the specific amino acid residue that forms the covalent bond with N-1,1'-biphenyl-4-yl-2-chloroacetamide is crucial for understanding the mechanism of action and for structure-based drug design. Peptide mapping by LC-MS/MS is the gold standard for this purpose.[7]
Workflow for Binding Site Identification
Caption: A workflow for identifying the specific site of covalent modification on a protein.
Protocol 5: Peptide Mapping by LC-MS/MS
This technique involves digesting the modified protein into smaller peptides and then using mass spectrometry to identify the peptide that carries the covalent modification.
Step-by-Step Methodology:
-
Protein Modification and Separation: Covalently modify the purified target protein with N-1,1'-biphenyl-4-yl-2-chloroacetamide. Separate the modified protein from the unmodified protein, if possible (e.g., by chromatography).
-
In-Solution or In-Gel Digestion: Denature, reduce, and alkylate the protein, then digest it into peptides using a specific protease like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will isolate and fragment the peptides.
-
Data Analysis: Use database search software to identify the peptides from their fragmentation patterns. Search for a mass shift on a specific amino acid corresponding to the addition of the N-1,1'-biphenyl-4-yl-2-acetamide group. The fragmentation data will confirm the exact site of modification.[6]
Conclusion and Future Perspectives
Elucidating the covalent binding mechanism of N-1,1'-biphenyl-4-yl-2-chloroacetamide requires a multi-faceted approach that combines chemical biology, proteomics, and mass spectrometry. The workflows and protocols outlined in this guide provide a robust framework for identifying the protein targets, validating the covalent interaction, and pinpointing the specific site of modification.
A thorough understanding of how this and other covalent modifiers interact with their protein targets is paramount for the rational design of next-generation covalent drugs. By carefully characterizing the on- and off-target effects of these compounds, researchers can optimize their selectivity and minimize potential toxicity, ultimately leading to the development of safer and more effective therapeutics. Future studies could involve structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, to visualize the covalent complex and further inform structure-activity relationship studies.
References
-
Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC. National Center for Biotechnology Information. [Link]
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - SciSpace. SciSpace. [Link]
-
Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay - JoVE. Journal of Visualized Experiments. [Link]
-
Chemoproteomic methods for covalent drug discovery - PMC. National Center for Biotechnology Information. [Link]
-
Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. ResearchGate. [Link]
-
Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles | ACS Chemical Biology - ACS Publications. ACS Publications. [Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - MDPI. MDPI. [Link]
-
Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles - PMC. National Center for Biotechnology Information. [Link]
-
Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery - Peak Proteins. Peak Proteins. [Link]
-
Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts - NIH. National Institutes of Health. [Link]
-
Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry | Journal of the American Chemical Society. ACS Publications. [Link]
-
Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles Guy M. Quanrud, Sunil V. Bal - ChemRxiv. ChemRxiv. [Link]
-
Approaches to covalent protein modification in chemical biology and... - ResearchGate. ResearchGate. [Link]
-
Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed. National Center for Biotechnology Information. [Link]
-
Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography - MDPI. MDPI. [Link]
-
Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ. eLife. [Link]
-
Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Publishing. Royal Society of Chemistry. [Link]
-
Deciphering the Mechanism of Binding Selectivity of Chlorofluoroacetamide-Based Covalent Inhibitors toward L858R/T790M Resistance Mutation - PubMed. National Center for Biotechnology Information. [Link]
-
(PDF) Covalent Modification of Proteins by Plant‐Derived Natural Products: Proteomic Approaches and Biological Impacts - ResearchGate. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists - PubMed. National Center for Biotechnology Information. [Link]
-
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide - MDPI. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Biological Activity & Medicinal Chemistry of N-(biphenyl-4-yl)-2-chloroacetamide
Executive Summary
N-(biphenyl-4-yl)-2-chloroacetamide (CAS: 101-99-5) represents a critical scaffold in medicinal chemistry, functioning both as a reactive electrophilic intermediate and a bioactive pharmacophore. Its structure combines a lipophilic biphenyl anchor with a reactive
In drug development, this molecule is primarily utilized for two purposes:
-
Covalent Inhibition: The chloroacetamide moiety acts as an alkylating agent, forming irreversible covalent bonds with nucleophilic cysteine residues in target proteins. This mechanism is exploited in the design of targeted covalent inhibitors (TCIs) for enzymes and receptors.
-
Synthetic Intermediate: It serves as a precursor for generating complex N-substituted glycinamide derivatives (e.g., TRPV1 antagonists, antifungal agents) by displacing the chloride with secondary amines.
This guide provides a technical analysis of its synthesis, biological mechanism of action (MOA), and experimental protocols for evaluating its activity.
Chemical Structure & Properties
The molecule consists of three distinct functional zones that dictate its biological behavior:
| Zone | Component | Function in Biological Systems |
| A | Biphenyl Ring System | Hydrophobic Anchor: Provides high lipophilicity (LogP ~3.5), facilitating membrane permeability and binding to hydrophobic pockets in enzymes or receptors. |
| B | Amide Linker | Recognition Element: Offers hydrogen bond donor/acceptor sites (NH/CO) to orient the molecule within the binding site. |
| C | Electrophilic Warhead: The carbon adjacent to the chlorine is electron-deficient, making it susceptible to nucleophilic attack by biological thiols (S |
Synthesis Pathway
The synthesis is a standard nucleophilic acyl substitution. The high reactivity of chloroacetyl chloride requires controlled conditions to prevent bis-acylation or hydrolysis.
Figure 1: Synthetic pathway for N-(biphenyl-4-yl)-2-chloroacetamide via acyl substitution.
Biological Mechanism of Action (MOA)
The biological activity of N-(biphenyl-4-yl)-2-chloroacetamide is driven by covalent modification . Unlike reversible inhibitors that rely solely on equilibrium binding, this molecule permanently modifies its target.
Cysteine Alkylation (The "Warhead" Effect)
The primary mechanism is the alkylation of cysteine thiols in proteins. The sulfur atom of a cysteine residue attacks the
Reaction:
This irreversible bond can:
-
Inactivate Enzymes: If the cysteine is in the catalytic active site (e.g., cysteine proteases).
-
Disrupt Signaling: If the cysteine is involved in redox sensing or structural stability.
Lipophilic Targeting
The biphenyl group is crucial for specificity. While the chloroacetamide is a generic electrophile, the biphenyl tail directs the molecule to hydrophobic domains. This "address-and-warhead" concept increases the local concentration of the inhibitor near the target cysteine, distinguishing it from non-specific alkylating agents like iodoacetamide.
Figure 2: Mechanism of Action - From hydrophobic recognition to covalent inhibition.
Therapeutic Applications & Activity Profile[1][2][3][4]
Antimicrobial Activity
Studies on N-substituted chloroacetamides demonstrate broad-spectrum antimicrobial potential.
-
Antifungal: Active against Fujenum udum and Curvalaria lunata.[1] The mechanism likely involves the inhibition of fungal enzymes dependent on thiol groups (e.g., ergosterol synthesis pathways).
-
Antibacterial: Moderate activity against S. aureus (Gram-positive) and E. coli (Gram-negative).[2] The lipophilic biphenyl group aids in penetrating the bacterial cell wall.
Cytotoxicity & Anticancer Potential
The compound serves as a scaffold for anticancer agents.[3]
-
Direct Cytotoxicity: High concentrations can induce apoptosis by non-specifically alkylating DNA or essential cellular proteins (e.g., tubulin, glutathione).
-
Prodrug/Intermediate: It is frequently converted into amino-acetamides (e.g., by reacting with piperazine). These derivatives often show improved selectivity and reduced toxicity compared to the parent chloroacetamide.
-
Example: Derivatives have been explored as TRPV1 antagonists for pain management and as inhibitors in cancer cell lines (e.g., HeLa, MCF-7).
-
Toxicity Considerations
-
Skin Sensitization: Chloroacetamides are known sensitizers (contact dermatitis) due to their ability to haptenize skin proteins.
-
Genotoxicity: As an alkylating agent, there is a theoretical risk of mutagenicity, requiring careful handling and Ames testing during development.
Experimental Protocols
Protocol: Synthesis of N-(biphenyl-4-yl)-2-chloroacetamide
Objective: To synthesize high-purity intermediate for biological testing.
Reagents:
-
4-Aminobiphenyl (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Preparation: Dissolve 4-aminobiphenyl (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask. Add TEA (15 mmol) and cool the mixture to 0°C in an ice bath.
-
Addition: Add chloroacetyl chloride (12 mmol) dropwise over 30 minutes. Caution: Exothermic reaction.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).
-
Workup: Wash the reaction mixture with water (2 x 30 mL), 1M HCl (2 x 30 mL) to remove unreacted amine, and saturated NaHCO
(2 x 30 mL). -
Isolation: Dry the organic layer over anhydrous MgSO
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize the solid residue from ethanol/water to yield off-white crystals.
Protocol: Determination of Covalent Binding (Ellman's Assay)
Objective: To verify the reactivity of the chloroacetamide warhead against thiols.
Reagents:
-
Test Compound: N-(biphenyl-4-yl)-2-chloroacetamide (100 µM)
-
Substrate: L-Cysteine or Glutathione (GSH) (100 µM)
-
Reagent: DTNB (Ellman's Reagent)
-
Buffer: PBS (pH 7.4)
Procedure:
-
Incubation: Mix the test compound and L-Cysteine in PBS. Incubate at 37°C for defined time points (0, 15, 30, 60 min).
-
Quantification: At each time point, add an aliquot to a solution containing DTNB.
-
Readout: Measure absorbance at 412 nm. DTNB reacts with free thiols to produce TNB (yellow).
-
Analysis: A decrease in absorbance over time indicates the consumption of free thiols by the test compound (alkylation).
Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: Assess the IC50 of the compound against cancer cell lines.
Procedure:
-
Seeding: Seed cells (e.g., HeLa or MCF-7) in 96-well plates (5,000 cells/well) and incubate for 24h.
-
Treatment: Treat cells with serial dilutions of N-(biphenyl-4-yl)-2-chloroacetamide (0.1 µM to 100 µM). Include DMSO control.
-
Incubation: Incubate for 48 hours at 37°C, 5% CO
. -
Development: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours. Solubilize formazan crystals with DMSO.
-
Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.
References
-
Asian Journal of Chemistry. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives.Link
-
National Institutes of Health (PMC). (2020). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests.Link
-
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) Acetamide and its Derivatives.Link
-
Molecules (MDPI). (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.[4]Link
-
Bioorganic & Medicinal Chemistry. (2018). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists.[5]Link
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. media.neliti.com [media.neliti.com]
- 3. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N-(1,1'-biphenyl-4-yl)-2-chloroacetamide from 4-Aminobiphenyl: An Application Note and Protocol
<
Abstract
This comprehensive guide details the synthesis of N-(1,1'-biphenyl-4-yl)-2-chloroacetamide, a valuable intermediate in pharmaceutical and materials science research. The protocol outlines the N-acylation of 4-aminobiphenyl with 2-chloroacetyl chloride. This document provides a robust, step-by-step experimental procedure, including reagent specifications, reaction conditions, and product purification. Furthermore, it delves into the underlying chemical principles, safety considerations, and analytical characterization of the final product, serving as a vital resource for researchers in organic synthesis and drug development.
Introduction
N-acylation is a fundamental and widely utilized transformation in organic chemistry for the formation of stable amide bonds.[1][2] These amide linkages are integral structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials.[1] The specific target of this protocol, N-(1,1'-biphenyl-4-yl)-2-chloroacetamide, is a key building block in the synthesis of more complex molecules. The presence of the reactive α-chloro group provides a versatile handle for subsequent nucleophilic substitutions, enabling the construction of diverse molecular architectures.[1][3] 4-Aminobiphenyl, the starting material, is a well-known arylamine, and its derivatives are of significant interest in various fields, including the development of carbonic anhydrase inhibitors and TRPV1 antagonists.[4][5]
This application note provides a detailed and reliable protocol for the synthesis of N-(1,1'-biphenyl-4-yl)-2-chloroacetamide, emphasizing safety, efficiency, and high purity of the final product.
Chemical Theory and Mechanism
The synthesis of N-(1,1'-biphenyl-4-yl)-2-chloroacetamide from 4-aminobiphenyl and 2-chloroacetyl chloride proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in 4-aminobiphenyl acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroacetyl chloride. This initial attack forms a tetrahedral intermediate.
Subsequently, the intermediate collapses, leading to the elimination of a chloride ion and the formation of a protonated amide. The released chloride ion then deprotonates the nitrogen atom, yielding the final product, N-(1,1'-biphenyl-4-yl)-2-chloroacetamide, and hydrochloric acid as a byproduct. To neutralize the generated HCl, a base is often added to the reaction mixture to drive the reaction to completion and prevent protonation of the starting amine.
Safety Precautions
Extreme caution must be exercised when handling the reagents involved in this synthesis.
-
4-Aminobiphenyl: This compound is a known human carcinogen and is toxic if swallowed.[6][7][8][9] It can be absorbed through the skin.[8][9] All handling must be done in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[6][10] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[6][10]
-
2-Chloroacetyl chloride: This reagent is highly corrosive, toxic, and a lachrymator.[11][12][13][14] It reacts violently with water, releasing toxic gases.[12][13] It can cause severe burns to the skin and eyes.[11][12][13][14] Always handle this chemical in a fume hood, wearing appropriate PPE.[12] Ensure all glassware is dry before use.
-
Solvents: The organic solvents used in this procedure are flammable and should be handled with care, away from ignition sources.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Moles | Stoichiometric Ratio |
| 4-Aminobiphenyl | C₁₂H₁₁N | 169.23 | 1.69 g | 0.01 | 1.0 |
| 2-Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 0.86 mL (1.24 g) | 0.011 | 1.1 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.53 mL (1.11 g) | 0.011 | 1.1 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 2 x 25 mL | - | - |
| Brine | - | - | 25 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | q.s. | - | - |
| Ethanol (for recrystallization) | C₂H₆O | 46.07 | As needed | - | - |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-(1,1'-biphenyl-4-yl)-2-chloroacetamide.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.69 g (0.01 mol) of 4-aminobiphenyl in 50 mL of dichloromethane (DCM).
-
Add 1.53 mL (0.011 mol) of triethylamine to the solution.
-
Cool the flask in an ice-water bath to 0 °C.
-
While stirring, add 0.86 mL (0.011 mol) of 2-chloroacetyl chloride dropwise to the reaction mixture over a period of 10-15 minutes. A white precipitate may form during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 25 mL of saturated sodium bicarbonate solution (twice) and 25 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol.[15][16] Dissolve the crude product in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[15]
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven to obtain the pure N-(1,1'-biphenyl-4-yl)-2-chloroacetamide.
Product Characterization
The identity and purity of the synthesized N-(1,1'-biphenyl-4-yl)-2-chloroacetamide should be confirmed by standard analytical techniques.
-
Melting Point: A sharp melting point indicates a high degree of purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1670 cm⁻¹), and C-Cl stretch (around 750 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the biphenyl group, a singlet for the methylene protons (CH₂) adjacent to the chlorine atom, and a singlet for the amide proton (NH).[17]
-
¹³C NMR: The spectrum will display signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons of the biphenyl moiety.[17]
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for the presence of a chlorine atom.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of N-(1,1'-biphenyl-4-yl)-2-chloroacetamide. By following the outlined procedures and adhering to the stringent safety precautions, researchers can efficiently synthesize this valuable intermediate in high yield and purity. The provided characterization data will aid in the confirmation of the final product's identity and quality, facilitating its use in subsequent research and development endeavors.
References
-
New Jersey Department of Health. (2007). 4-Aminodiphenyl - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0759 - 4-AMINOBIPHENYL. Retrieved from [Link]
-
Krishna Solvechem Ltd. (n.d.). Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS. Retrieved from [Link]
- Popović-Nikolić, M., et al. (2017). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Molecules, 22(10), 1731.
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
- Khan, I., et al. (2022). Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. Scientific Reports, 12(1), 1-11.
- Hein, D. W., et al. (2018). Role of N-acetyltransferase 2 acetylation polymorphism in 4, 4'-methylene bis (2-chloroaniline)
- Google Patents. (n.d.). CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
- Balaji, B. S., et al. (2019). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.
-
The Royal Society of Chemistry. (n.d.). Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). En-route new Method for the Synthesis of 4-phenylpiperidine pharmacophore using Ir-catalysed C-H Activation/Borylation and a. Retrieved from [Link]
- Phukan, K., & Sarma, P. (2014). Regioselective N-Acylation of Nitrogenous Heterocyclic Compounds. International Journal of Pharmaceutical Sciences and Research, 5(6), 2345-2350.
- Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide.
-
Reddit. (2024). Help with NMR/IR Identification. Retrieved from [Link]
-
PubMed. (2018). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Retrieved from [Link]
-
University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]
-
Universiti Teknologi MARA. (2024). Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II). Retrieved from [Link]
-
Reddit. (2023). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 4. Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. echemi.com [echemi.com]
- 8. nj.gov [nj.gov]
- 9. ICSC 0759 - 4-AMINOBIPHENYL [inchem.org]
- 10. fishersci.com [fishersci.com]
- 11. actylislab.com [actylislab.com]
- 12. kscl.co.in [kscl.co.in]
- 13. fishersci.com [fishersci.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. reddit.com [reddit.com]
- 17. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Targeted Cysteine Alkylation using N-(1,1'-biphenyl-4-yl)-2-chloroacetamide
Abstract
This guide details the application of N-(1,1'-biphenyl-4-yl)-2-chloroacetamide (referred to herein as BCA-BPh ) for targeted cysteine alkylation. Unlike generic capping agents (e.g., Iodoacetamide) used in standard proteomics to prevent disulfide scrambling, BCA-BPh is a hydrophobic covalent probe . It is primarily employed in Chemoproteomics and Fragment-Based Drug Discovery (FBDD) to assess the "ligandability" of cysteine residues within hydrophobic pockets. This protocol provides the optimized workflow for solubilization, labeling, and Mass Spectrometry (MS) validation, ensuring high specificity for nucleophilic thiols (
Chemical Mechanism & Properties[1]
The Molecule[2]
-
IUPAC Name: N-(1,1'-biphenyl-4-yl)-2-chloroacetamide
-
CAS: 4168-01-2 (also ref. 3289-77-8)
-
Formula:
-
Molecular Weight: 245.71 g/mol
-
Warhead:
-Chloroacetamide (Moderately reactive electrophile). -
Scaffold: Biphenyl (Provides steric bulk and hydrophobic affinity).
Reaction Mechanism ( )
The reaction proceeds via a bimolecular nucleophilic substitution (
Key Characteristic: The reaction is pH-dependent. The cysteine must be in its deprotonated thiolate form (typically pH > 7.5) to be nucleophilic enough to react efficiently with the chloroacetamide warhead.
Figure 1: Mechanism of Cysteine Alkylation by Chloroacetamide Probes.
Critical Experimental Parameters
To ensure data integrity, the following parameters must be controlled. The hydrophobicity of the biphenyl group requires specific handling compared to standard IAA protocols.
| Parameter | Recommended Condition | Scientific Rationale |
| Solvent | DMSO (Stock), <5% Final in Assay | The biphenyl group is insoluble in pure water. Stock must be 50-100 mM in DMSO. High aqueous content causes precipitation, leading to false negatives. |
| pH | 7.5 – 8.5 | Optimizes for the thiolate anion ( |
| Stoichiometry | 10x – 50x molar excess | Ensures pseudo-first-order kinetics. Excess is required to drive the reaction to completion within 1-4 hours. |
| Quenching | 10 mM DTT or | Rapidly scavenges unreacted probe to prevent non-specific alkylation during denaturation or digestion steps. |
| Temperature | 25°C (Room Temp) | Higher temperatures increase the risk of off-target alkylation (e.g., N-termini or Lysine at high pH). |
Protocol 1: Intact Protein Screening (Ligandability Assessment)
Use this protocol to determine if a target protein has an accessible, reactive cysteine capable of accommodating the hydrophobic biphenyl group.
Materials
-
Target Protein: >90% purity, in non-amine buffer (HEPES or Phosphate preferred).
-
BCA-BPh Stock: 50 mM in anhydrous DMSO.
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.0.
-
Quench Solution: 1 M DTT.
Step-by-Step Workflow
-
Preparation: Dilute protein to 5–10 µM in Reaction Buffer.
-
Labeling: Add BCA-BPh to a final concentration of 100 µM (10x–20x excess).
-
Control: Add equivalent volume of DMSO to a separate protein aliquot.
-
-
Incubation: Incubate at 25°C for 2 hours with gentle agitation.
-
Note: Do not vortex vigorously; biphenyl compounds can aggregate at air-water interfaces.
-
-
Quenching: Add DTT to a final concentration of 10 mM. Incubate for 5 minutes.
-
Analysis: Analyze immediately via LC-MS (Intact Protein Mode) or desalting columns if buffer exchange is needed.
Data Interpretation (Mass Shift)
Upon successful alkylation, the protein mass will increase.
-
Mass of BCA-BPh: 245.71 Da
-
Mass of HCl lost: 36.46 Da
-
Expected Mass Shift (
): +209.25 Da per modified cysteine.
Protocol 2: Competitive Peptide Mapping (Binding Site Identification)
Use this protocol to identify exactly WHICH cysteine residue is modified, or to validate if a drug candidate competes for the same pocket.
Figure 2: Competitive Chemoproteomics Workflow.
Methodology
-
Incubation: Follow Protocol 1 (Steps 1-3).
-
Denaturation: Add Urea to 8M final concentration to unfold the protein.
-
Reduction: Add DTT (5 mM) to reduce any disulfides not probed. (Note: The thioether bond formed by BCA-BPh is stable; DTT will not reverse it).
-
Secondary Alkylation (Blocking): Add Iodoacetamide (IAA) to 15 mM. Incubate 20 min in dark.
-
Purpose: This caps all cysteines that did not react with BCA-BPh.
-
-
Digestion: Dilute Urea to <1M using Ammonium Bicarbonate. Add Trypsin (1:50 ratio). Digest overnight at 37°C.
-
LC-MS/MS: Analyze peptides.
-
Database Search:
-
Static Mod: Carbamidomethyl (+57.02) on Cys (from IAA).
-
Variable Mod: Biphenyl-acetamide (+209.0844) on Cys.
-
Logic: If the variable mod is found, that cysteine is the binding site. If the signal decreases in the presence of a competitor drug, the drug binds that site.
-
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Precipitation | High probe conc. or low organic solvent. | Ensure final DMSO is 2-5%. Do not exceed 200 µM probe in aqueous buffer. |
| Low Labeling Efficiency | pH too low (< 7.0). | Chloroacetamides are less reactive than maleimides. Adjust pH to 8.0 to favor the thiolate. |
| Non-Specific Labeling | pH too high (> 9.0) or incubation too long. | At high pH, N-termini or Lysines may react. Restrict pH to 8.0 and time to <4 hours. |
| Methionine Oxidation | Reagent quality or aggressive conditions.[1] | Chloroacetamides can induce Met oxidation (see Ref 4). Use fresh reagents and minimize light exposure. |
References
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. Link
-
Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.[2] Journal of the American Chemical Society, 141(22), 8951–8968. Link
-
Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition, 55(43), 13408–13421. Link
-
Hains, P. G., & Robinson, P. J. (2017).[1][3] The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3443–3447.[3] Link
Sources
- 1. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 2. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation and Validation of N-(1,1'-biphenyl-4-yl)-2-chloroacetamide Covalent Probes
Abstract
This technical guide details the synthesis, characterization, and functional validation of N-(1,1'-biphenyl-4-yl)-2-chloroacetamide. This compound serves as a prototypical "scout fragment" in covalent drug discovery, utilizing a biphenyl pharmacophore for hydrophobic pocket recognition and a chloroacetamide "warhead" for electrophilic cysteine targeting. Unlike acrylamides, the chloroacetamide moiety offers distinct reactivity kinetics (
Critical Safety Directives
WARNING: HIGH HAZARD PROTOCOL
-
4-Aminobiphenyl (CAS 92-67-1): Known human carcinogen (IARC Group 1). Exposure is linked to bladder cancer.
-
Control: All weighing and handling must occur inside a certified chemical fume hood or glovebox. Double-gloving (Nitrile/Laminate) is mandatory.
-
Decontamination: Surface decontamination requires specific oxidation protocols (e.g., bleach/surfactant mix) before removal from the hood.
-
-
Chloroacetyl Chloride (CAS 79-04-9): Lachrymator, highly toxic by inhalation, and corrosive. Reacts violently with water to release HCl gas.
-
Control: Use only in a fume hood. Ensure quench vessels (ice/bicarbonate) are prepared before starting the reaction.
-
Chemical Principle & Mechanism
Synthesis Mechanism (Nucleophilic Acyl Substitution)
The preparation involves the chemoselective acylation of the aniline nitrogen. We utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base.[1] Unlike Triethylamine (TEA), DBU effectively scavenges the HCl byproduct without competing for the acyl chloride, preventing the formation of quaternary ammonium salts that can complicate purification.
Biological Mechanism (Cysteine Alkylation)
The resulting probe acts via an irreversible
Figure 1: Reaction pathway from synthesis to biological conjugation.
Synthesis Protocol
Materials Required[2][3][4][5][6][7][8][9][10][11][12][13]
-
Precursor: 4-Aminobiphenyl (1.0 eq, 5.9 mmol)
-
Reagent: Chloroacetyl chloride (1.1 eq, 6.5 mmol)
-
Base: DBU (1.2 eq, 7.1 mmol)
-
Solvent: Anhydrous Tetrahydrofuran (THF), 10 mL
-
Quench: Saturated
, Brine
Step-by-Step Procedure
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (
) or Argon. -
Dissolution: Add 4-Aminobiphenyl (1.0 g, 5.9 mmol) and anhydrous THF (10 mL). Stir until fully dissolved.
-
Base Addition: Add DBU (1.08 g, 7.1 mmol) via syringe. Cool the mixture to 0°C using an ice/water bath.
-
Acylation (Critical Step):
-
Load Chloroacetyl chloride (0.73 g, 6.5 mmol) into a pressure-equalizing dropping funnel or a glass syringe.
-
Slowly add dropwise over 15 minutes. Caution: Exothermic reaction. Maintain internal temp < 5°C to prevent bis-acylation.
-
-
Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 3 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 7:3). Product
should be ~0.4–0.5; starting amine will be lower or distinct.
-
-
Workup:
-
Pour reaction mixture into 50 mL ice-cold water. The product should precipitate immediately as a white/off-white solid.
-
Filter the precipitate using a Buchner funnel.
-
Wash the cake:
mL cold water, followed by mL cold 0.1 M HCl (to remove residual DBU/aniline).
-
-
Purification:
-
Recrystallize the crude solid from hot Ethanol (EtOH).
-
Dry under high vacuum overnight.
-
Expected Yield & Properties
| Parameter | Specification |
| Appearance | White to off-white crystalline solid |
| Yield | 85 – 95% |
| Melting Point | 128 – 130°C |
| Solubility | DMSO (>50 mM), Ethanol, DCM |
Quality Control & Characterization
Verify the structure using NMR and LC-MS. The presence of the chloro-methyl singlet is diagnostic.
| Technique | Diagnostic Signal | Assignment |
| 1H NMR (400 MHz, DMSO-d6) | Amide -NH | |
| Biphenyl Ar-H (proximal) | ||
| Biphenyl Ar-H (distal) | ||
| 13C NMR (100 MHz, DMSO-d6) | Carbonyl (C=O) | |
| Alpha-Carbon ( | ||
| HRMS (ESI+) | Calc. for |
Functional Validation: GSH Reactivity Assay
Before applying the probe in complex proteomes, validate its electrophilic reactivity using a Glutathione (GSH) half-life assay. This ensures the probe is reactive enough to label targets but stable enough to survive in buffer.
Protocol
-
Stock Prep: Prepare 10 mM probe in DMSO and 10 mM reduced GSH in PBS (pH 7.4).
-
Incubation: Mix to final concentrations: 50
M Probe + 500 M GSH (1:10 ratio) in PBS with 5% DMSO. -
Time-Course: Incubate at 37°C. Aliquot at
min. -
Quench: Add equal volume of 1% Formic Acid/Acetonitrile to stop reaction.
-
Analysis: Analyze by LC-MS. Monitor the disappearance of the parent peak (
246) and appearance of the GSH-adduct ( ~517). -
Calculation: Plot
vs. time. The slope determines .-
Target Range:
between 15–120 mins indicates ideal "tunable" reactivity.
-
Application: Gel-Based ABPP Workflow
This probe can be used to profile reactive cysteines in cell lysates.
Figure 2: Activity-Based Protein Profiling (ABPP) workflow. Note: Since the base probe lacks an alkyne handle, detection requires either (a) synthesis of the alkyne-analog (N-biphenyl-2-chloroacetamide-4'-alkyne) or (b) competition assay against a broad-spectrum probe like IA-Rhodamine.[2]
References
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. [Link]
-
Mishra, R., et al. (2013). A facile amidation of chloroacetyl chloride using DBU.[3] Sphinx Knowledge House, 5(1). [Link]
-
Åkerfeldt, K. S., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(40), 15729–15736. [Link]
-
IARC Monographs. (2012). 4-Aminobiphenyl.[4][5][6][7] International Agency for Research on Cancer. [Link]
-
Resnick, E., et al. (2019). Cysteine-Targeted Covalent Inhibitors: A Structural Perspective. Annual Reports in Medicinal Chemistry, 52, 299-336. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. WO2023242845A1 - SULFAMATE BASED COVALENT LIGAND-DIRECTED RELEASE (CoLDR) COMPOUNDS - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. fishersci.com [fishersci.com]
- 6. ICSC 0759 - 4-AMINOBIPHENYL [chemicalsafety.ilo.org]
- 7. Protocols - Proteome Exploration Laboratory [pel.caltech.edu]
Synthesis of N-(4-biphenylyl)-2-chloroacetamide: A Comprehensive Guide to Reagents and Protocols
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the selection of reagents and the application of a robust protocol for the synthesis of N-(4-biphenylyl)-2-chloroacetamide. This compound serves as a valuable intermediate in medicinal chemistry and materials science. This guide is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring a thorough understanding and successful execution of the synthesis.
Introduction: The Significance of N-(4-biphenylyl)-2-chloroacetamide
N-(4-biphenylyl)-2-chloroacetamide is a derivative of 4-aminobiphenyl, a compound that has been a subject of significant interest in various fields of chemical research. The introduction of the chloroacetamide group onto the 4-aminobiphenyl scaffold provides a reactive handle for further molecular elaborations. The amide linkage is a cornerstone of many biologically active molecules, and the terminal chlorine atom is susceptible to nucleophilic substitution, allowing for the facile introduction of diverse functional groups. This makes N-(4-biphenylyl)-2-chloroacetamide a versatile precursor for the synthesis of a wide array of more complex molecules with potential applications in drug discovery and materials science.[1]
Reagents and Their Strategic Roles
The successful synthesis of N-(4-biphenylyl)-2-chloroacetamide hinges on the careful selection and handling of the following key reagents. The reaction is a nucleophilic acyl substitution, specifically the acylation of a primary amine.[2]
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis | Key Considerations |
| 4-Aminobiphenyl | C₁₂H₁₁N | 169.23 | Nucleophile and Starting Material: The primary amine group of 4-aminobiphenyl acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. | 4-Aminobiphenyl is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3][4] |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | Acylating Agent: As a highly reactive acyl chloride, it provides the chloroacetyl group that is transferred to the amine. | Chloroacetyl chloride is corrosive, lachrymatory, and reacts violently with water. It should be handled in a fume hood, and all glassware must be scrupulously dried.[2] |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Base (Acid Scavenger): Neutralizes the hydrochloric acid (HCl) byproduct formed during the reaction. This is crucial as HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. | Triethylamine is a flammable and corrosive liquid with a strong odor. It should be handled in a fume hood. Anhydrous conditions are preferred to prevent reaction with chloroacetyl chloride. |
| Acetone (Anhydrous) | C₃H₆O | 58.08 | Solvent: Provides a medium for the reaction to occur. Acetone is chosen for its ability to dissolve the reactants and for its relatively low boiling point, which facilitates removal after the reaction is complete. Anhydrous conditions are necessary to prevent the hydrolysis of chloroacetyl chloride. | Acetone is highly flammable. Ensure all operations are performed away from ignition sources. |
The Synthetic Pathway: A Mechanistic Overview
The synthesis of N-(4-biphenylyl)-2-chloroacetamide proceeds via a well-established nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-aminobiphenyl initiates a nucleophilic attack on the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base (triethylamine) to yield the final amide product and triethylammonium chloride.
Sources
Microwave-assisted synthesis of N-1,1'-biphenyl-4-yl-2-chloroacetamide
Application Note: Microwave-Assisted Synthesis of N-(1,1'-Biphenyl-4-yl)-2-chloroacetamide
Executive Summary
This guide details the protocol for the rapid, microwave-assisted synthesis of N-(1,1'-biphenyl-4-yl)-2-chloroacetamide (CAS: 3289-77-8). This compound is a critical electrophilic intermediate used in the development of covalent kinase inhibitors, peptidomimetics, and proteolysis-targeting chimeras (PROTACs).
While conventional Schotten-Baumann conditions require long reaction times (1–4 hours) and often yield inconsistent results due to the poor nucleophilicity of bulky aromatic amines, microwave (MW) irradiation accelerates this transformation to under 10 minutes with improved yields (>85%).
Safety & Handling (CRITICAL)
-
4-Aminobiphenyl (CAS 92-67-1): DANGER. This compound is a known human carcinogen (IARC Group 1). It is strictly regulated. All weighing and handling must occur inside a certified fume hood or glovebox. Double-gloving (Nitrile/Laminate) is mandatory.
-
Chloroacetyl Chloride (CAS 79-07-2): Lachrymator and corrosive. Reacts violently with water to release HCl gas.
-
Microwave Safety: Use only dedicated synthesis reactors (e.g., CEM, Anton Paar, Biotage). Do not use domestic microwave ovens. The reaction generates pressure; ensure vials are rated for >20 bar.
Reaction Mechanism
The synthesis proceeds via a Nucleophilic Acyl Substitution . The lone pair of the amine nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is eliminated, restoring the carbonyl and releasing HCl, which is neutralized by the base.
Figure 1: Mechanistic pathway for the N-acylation of 4-aminobiphenyl.
Materials & Equipment
| Component | Specification | CAS Number |
| Substrate | 4-Aminobiphenyl (98% purity) | 92-67-1 |
| Reagent | Chloroacetyl Chloride (Reagent grade) | 79-07-2 |
| Solvent | Acetonitrile (MeCN) or Dichloromethane (DCM) | 75-05-8 / 75-09-2 |
| Base | Triethylamine (TEA) or K₂CO₃ | 121-44-8 |
| Reactor | Single-mode MW Reactor (e.g., CEM Discover) | N/A |
| Vessel | 10 mL or 35 mL pressure-rated glass vial | N/A |
Experimental Protocol
Method A: Solution-Phase Microwave Synthesis (Recommended)
Best for reproducibility and scale-up (100 mg – 2 g).
Step 1: Preparation
-
Dissolve 4-Aminobiphenyl (1.0 mmol, 169 mg) in 4 mL of dry Acetonitrile (MeCN) in a 10 mL microwave vial.
-
Note: MeCN is preferred over DCM for MW due to its higher boiling point and better microwave absorptivity (tan δ).
-
-
Add Triethylamine (TEA) (1.2 mmol, 167 µL).
-
Cool the vial to 0°C in an ice bath.
-
Dropwise, add Chloroacetyl Chloride (1.2 mmol, 96 µL).
-
Caution: Exothermic reaction. Fuming may occur.[1]
-
-
Cap the vial with a Teflon-lined septum seal.
Step 2: Microwave Irradiation Transfer the vial to the microwave reactor cavity. Program the following method:
| Parameter | Setting |
| Temperature | 80°C |
| Hold Time | 5:00 minutes |
| Power | Dynamic (Max 150 W) |
| Pressure Limit | 250 psi (17 bar) |
| Stirring | High |
Step 3: Workup & Purification
-
Allow the vial to cool to <40°C before opening.
-
Pour the reaction mixture into 20 mL of ice-cold water. The product typically precipitates as a solid.
-
Filtration: Collect the solid by vacuum filtration.
-
Wash: Wash the filter cake with dilute HCl (1M, 5 mL) to remove unreacted amine, followed by water (2 x 10 mL).
-
Recrystallization: Recrystallize from hot Ethanol (EtOH) to obtain needle-like crystals.
-
Drying: Dry in a vacuum oven at 45°C for 4 hours.
Method B: Solvent-Free "Green" Synthesis
Best for small-scale rapid screening.
-
Mix 4-Aminobiphenyl (1.0 mmol) and Basic Alumina (500 mg) in a mortar and pestle.
-
Add Chloroacetyl Chloride (1.2 mmol) dropwise to the solid mixture (adsorbed on alumina).
-
Transfer the solid mixture to a microwave vial (open vessel or loosely capped).
-
Irradiate at 60°C for 3 minutes (Power: 50-100 W).
-
Extract the product by washing the alumina with warm Acetone or Ethyl Acetate.
-
Evaporate solvent and recrystallize as above.
Workflow Visualization
Figure 2: Operational workflow for the solution-phase synthesis.
Characterization & Expected Data
Upon successful synthesis, the compound should exhibit the following physicochemical properties:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 120–122°C (Lit. value).
-
Yield: Expected >85% (Method A).
Spectroscopic Validation:
-
IR (KBr, cm⁻¹): ~3280 (N-H stretch), ~1660 (Amide I, C=O), ~1540 (Amide II), ~750 (C-Cl).
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 10.45 (s, 1H, -NH)
-
δ 7.60–7.70 (m, 4H, Biphenyl Ar-H)
-
δ 7.45 (t, 2H, Ar-H)
-
δ 7.35 (t, 1H, Ar-H)
-
δ 4.30 (s, 2H, -CH₂-Cl)
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (<50%) | Hydrolysis of Chloroacetyl Chloride. | Ensure reagents are dry. Use anhydrous MeCN. Verify the seal on the MW vial. |
| Oily Product | Impurities preventing crystallization. | Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization. |
| Di-acylation | Excess reagent or too high temp. | Strictly control stoichiometry (1:1.1). Reduce MW temp to 60°C. |
| Vial Failure | Excessive pressure buildup. | Do not fill vial >60% volume. Ensure "Pre-stirring" is active before heating starts. |
References
-
Sigma-Aldrich. Product Specification: N-([1,1'-Biphenyl]-4-yl)-2-chloroacetamide (CAS 3289-77-8).
-
National Institutes of Health (PMC). Microwave-Assisted Synthesis of Amide Derivatives. (General methodology for chloroacetylation).
-
Organic Syntheses. General Protocols for Microwave-Assisted Amide Synthesis.
-
Asian Journal of Chemistry. Synthesis of N-Substituted 4-biphenyl Acetamide Derivatives. (Precursor chemistry context).
Sources
Application Notes & Protocols: Biphenyl Chloroacetamides in Protease Inhibition Assays
Introduction: The Strategic Design of Covalent Protease Inhibitors
Proteases represent a vast and functionally diverse class of enzymes, playing critical roles in nearly every physiological process, from protein turnover and cell signaling to immune responses.[1] Their dysregulation is often implicated in the pathology of numerous diseases, including viral infections, cancer, and inflammatory disorders, making them prime targets for therapeutic intervention.[1] Protease inhibitors are medications designed to block the activity of these enzymes.[2][3] In virology, for instance, they are crucial for preventing viruses from replicating by cleaving large precursor polyproteins into their functional units.[2][3][4]
While traditional reversible inhibitors have seen significant success, the field of drug discovery is increasingly leveraging the distinct advantages of covalent inhibitors. These molecules form a stable, permanent bond with their target enzyme, often leading to enhanced potency, prolonged duration of action, and the potential to overcome drug resistance.[5] A key strategy in designing covalent inhibitors involves pairing a recognition scaffold, which provides binding affinity and selectivity, with a reactive electrophilic group, or "warhead," that forms the covalent bond.
This guide focuses on a specific, highly effective class of covalent inhibitors: biphenyl chloroacetamides . This molecular architecture strategically combines two key features:
-
The Biphenyl Scaffold: This rigid, aromatic structure serves as the recognition element. It is designed to fit into specific pockets within the protease active site, such as the S1 subsite, making crucial van der Waals and hydrophobic interactions that confer target specificity.[6][7]
-
The Chloroacetamide Warhead: This is a potent electrophilic group that acts as an irreversible binder. It is highly reactive towards nucleophilic amino acid residues, particularly the thiol group of cysteine, which is often found in the catalytic center of many protease families.[5][8][9]
The synergy between the biphenyl moiety's specific targeting and the chloroacetamide's covalent inactivation makes these compounds powerful tools for research and potential therapeutic leads, especially against cysteine proteases like the SARS-CoV-2 main protease (Mpro/3CLpro).[9][10]
Section 1: The Covalent Mechanism of Action
The efficacy of biphenyl chloroacetamides hinges on a targeted, irreversible chemical reaction within the enzyme's active site. The process is a classic example of nucleophilic substitution, where the catalytic cysteine residue acts as the nucleophile.
The Reaction Pathway:
-
Initial Binding (Non-covalent): The inhibitor first docks into the active site. The biphenyl group orients the molecule by forming specific interactions with the enzyme's binding pockets, placing the chloroacetamide warhead in close proximity to the catalytic cysteine.
-
Nucleophilic Attack: The deprotonated thiol group (thiolate anion, Cys-S⁻) of the active site cysteine performs a nucleophilic attack on the α-carbon of the chloroacetamide.
-
Covalent Bond Formation: This attack displaces the chlorine atom as a leaving group, resulting in the formation of a highly stable thioether bond between the inhibitor and the enzyme.[11][12]
This covalent modification permanently blocks the active site, preventing the natural substrate from binding and thus irreversibly inactivating the protease.
Figure 1: Mechanism of irreversible inhibition by a biphenyl chloroacetamide.
Causality in Design: Tuning Reactivity for Selectivity
A critical consideration in designing covalent inhibitors is balancing reactivity and selectivity. A warhead that is too reactive can indiscriminately modify other proteins, leading to off-target effects and toxicity. The chloroacetamide group offers a moderate level of reactivity that is well-suited for targeting the highly nucleophilic thiol of an active site cysteine.[5][8]
Further tuning is possible. For example, the development of α-chlorofluoroacetamides (CFA) as a warhead demonstrates this principle. The addition of a fluorine atom can reduce the intrinsic reactivity of the warhead, which, when paired with a high-affinity binding scaffold, can lead to highly selective covalent inhibitors with fewer off-target modifications.[11][13][14]
Section 2: Experimental Protocols for Assessing Inhibition
Evaluating the efficacy of biphenyl chloroacetamides requires a systematic approach to characterize their potency and mechanism. The following protocols provide a comprehensive workflow from initial screening to mechanistic validation.
Protocol 1: General Protease Inhibition Assay Using a Fluorogenic Substrate
This protocol is designed to measure the rate of protease activity and determine the inhibitor's potency, commonly expressed as the IC₅₀ value. It utilizes a Förster Resonance Energy Transfer (FRET) substrate, which is a peptide sequence flanked by a fluorophore and a quencher. Cleavage of the substrate by the protease separates the pair, resulting in a quantifiable increase in fluorescence. This method is widely used for proteases like SARS-CoV-2 Mpro.[15][16]
Workflow Overview
Figure 2: Workflow for determining inhibitor potency (IC₅₀).
Materials
-
Recombinant Cysteine Protease (e.g., SARS-CoV-2 Mpro)
-
Fluorogenic FRET Substrate (e.g., Z-RLRGG-AMC for PLpro, or a specific Mpro substrate)[15]
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
-
Biphenyl Chloroacetamide Inhibitor (dissolved in 100% DMSO for stock)
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence Plate Reader
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare the assay buffer and chill on ice.
-
Dilute the protease to its final working concentration in the assay buffer. The optimal concentration should be determined empirically to yield a robust linear signal over the desired time course.
-
Prepare a stock solution of the FRET substrate in the assay buffer.
-
Create a 10 mM stock solution of the biphenyl chloroacetamide inhibitor in 100% DMSO. From this, prepare a series of 100X working stocks by serial dilution in DMSO.
-
-
Assay Plate Setup:
-
In a microplate, add 1 µL of each inhibitor dilution from the 100X DMSO stocks. For controls, add 1 µL of DMSO alone (0% inhibition, positive control) and 1 µL of a known potent inhibitor or buffer (100% inhibition, negative control).
-
Add 50 µL of the diluted enzyme solution to each well. The final DMSO concentration should be kept low (e.g., 1-2%) to avoid affecting enzyme activity.
-
-
Pre-incubation (Critical Step):
-
Mix the plate gently and incubate at room temperature for a defined period (e.g., 30-60 minutes).
-
Rationale (Expertise): Pre-incubation is essential for covalent inhibitors.[16][17] Unlike reversible inhibitors that reach equilibrium quickly, covalent inhibitors require time for the chemical reaction to proceed. This step allows the biphenyl chloroacetamide to form the covalent bond with the enzyme before the substrate is introduced, ensuring an accurate measurement of its irreversible inhibitory effect. The optimal pre-incubation time should be determined empirically.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the FRET substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 340-360 nm excitation and 460-480 nm emission for AMC-based substrates).[16][17]
-
Measure the fluorescence intensity kinetically every 60 seconds for 15-30 minutes.
-
-
Data Analysis for IC₅₀ Determination:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_DMSO))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or similar dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor that reduces enzyme activity by 50%.
-
Protocol 2: Mechanistic Validation via Jump Dilution Assay
This protocol is a self-validating system designed to confirm that the inhibitor acts via an irreversible, covalent mechanism. The principle is that if inhibition is truly irreversible, it will persist even after the concentration of the free, unbound inhibitor is drastically reduced by dilution.
Experimental Logic
Sources
- 1. Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Structure-based design of potent HIV-1 protease inhibitors with modified P1-biphenyl ligands: synthesis, biological evaluation, and enzyme-inhibitor X-ray structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]
- 9. Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. biorxiv.org [biorxiv.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. ebiohippo.com [ebiohippo.com]
- 17. aurorabiolabs.com [aurorabiolabs.com]
Procedures for nucleophilic substitution on N-1,1'-biphenyl-4-yl-2-chloroacetamide
Application Note: High-Efficiency Nucleophilic Substitution Protocols for N-(1,1'-biphenyl-4-yl)-2-chloroacetamide
Abstract & Strategic Significance
N-(1,1'-biphenyl-4-yl)-2-chloroacetamide (CAS: 3289-77-8) acts as a high-value electrophilic scaffold in medicinal chemistry. The biphenyl moiety provides a lipophilic anchor often required for hydrophobic pocket occupancy in targets such as TRPV1 receptors , Fatty Acid Amide Hydrolase (FAAH) , and Hsp90 . The
This guide details optimized protocols for substituting the chloride leaving group with amines and thiols. Unlike standard textbook procedures, these protocols address the specific solubility challenges posed by the lipophilic biphenyl system and utilize Finkelstein activation to accelerate reaction kinetics.
Chemical Basis & Reactivity Profile
The reaction proceeds via a bimolecular nucleophilic substitution (
Mechanism:
-
Activation: Potassium Iodide (KI) reacts with the substrate. The iodide (
) displaces the chloride ( ) to form the more reactive -iodo intermediate. -
Substitution: The nucleophile (Amine/Thiol) attacks the
-carbon, displacing the iodide. -
Scavenging: The base neutralizes the generated acid (
), driving the equilibrium forward.
Figure 1: Catalytic cycle utilizing iodide exchange to lower the activation energy of the substitution.
Protocol A: Amination (Library Generation)
Best for: Creating glycinamide derivatives for SAR (Structure-Activity Relationship) studies.
Challenge: The biphenyl ring renders the substrate poorly soluble in alcohols (standard
Reagents:
-
Substrate: N-(1,1'-biphenyl-4-yl)-2-chloroacetamide (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) or (2.0 equiv) -
Catalyst: Potassium Iodide (KI) (0.1 equiv)
-
Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)
Step-by-Step Procedure:
-
Preparation: In a reaction vial, dissolve 1.0 equiv of the chloroacetamide substrate in anhydrous DMF.
-
Activation: Add 0.1 equiv of KI. Stir for 10 minutes at room temperature (RT). Note: Solution may darken slightly due to trace
, this is normal. -
Addition: Add 2.0 equiv of DIPEA, followed by 1.2 equiv of the amine.
-
Reaction:
-
Volatile Amines: Seal the vial and heat to 60°C.
-
Non-volatile Amines: Heat to 80°C.
-
Duration: Monitor via LCMS (typically 2–6 hours).
-
-
Workup (Precipitation Method):
-
Pour the reaction mixture into 10 volumes of ice-cold water.
-
The biphenyl product is highly lipophilic and will usually precipitate as a solid.
-
Filter the solid, wash with water (
) and cold hexanes ( ) to remove residual DMF and unreacted amine.
-
-
Purification: If no precipitate forms (rare), extract with Ethyl Acetate, wash with brine, dry over
, and purify via flash chromatography (Hexane/EtOAc gradient).
Protocol B: Thioetherification (Covalent Probes)
Best for: Synthesizing peptidomimetics or covalent inhibitors targeting cysteine residues.
Challenge: Thiols are prone to oxidation (disulfide formation) under basic conditions. Solution: Use a weaker base and an inert atmosphere.
Reagents:
-
Substrate: N-(1,1'-biphenyl-4-yl)-2-chloroacetamide (1.0 equiv)
-
Nucleophile: Thiol (R-SH) (1.1 equiv)
-
Base: Triethylamine (
) (1.2 equiv) -
Solvent: THF or Acetone (degassed)
Step-by-Step Procedure:
-
Setup: Purge the reaction vessel with Nitrogen (
) or Argon. -
Dissolution: Dissolve the substrate in degassed THF (0.1 M).
-
Reaction: Add the thiol (1.1 equiv) followed dropwise by
(1.2 equiv). -
Conditions: Stir at Room Temperature. Heating is rarely required for thiols due to their high nucleophilicity.
-
Monitoring: Reaction is typically complete within 30–60 minutes.
-
Workup:
-
Concentrate the solvent in vacuo.
-
Redissolve in DCM (Dichloromethane).
-
Wash with 0.1 M HCl (to remove base) and Brine.
-
Dry and concentrate.[3]
-
Experimental Workflow & Troubleshooting
The following diagram outlines the decision-making process for synthesis and purification.
Figure 2: Decision tree for solvent selection and purification based on physicochemical properties.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Chloride is a poor leaving group. | Add KI (10 mol%) or NaI to catalyze via iodide intermediate. Increase Temp to 90°C. |
| Dimerization | Primary amine reacted twice. | Use a large excess of the amine (3.0 equiv) or switch to a secondary amine. |
| Product Oiling Out | Impurities or low melting point. | Triturate the oil with cold diethyl ether or hexanes to induce crystallization. |
| Hydrolysis (OH- product) | Wet solvent or hygroscopic base. | Use anhydrous DMF and store bases ( |
References
-
Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. (2010). Detailed protocols on condensing biphenyl amines with chloroacetyl chloride and subsequent substitution.
-
Finkelstein Reaction: Mechanism and Conditions. Organic Chemistry Portal. Comprehensive guide on using Iodide salts to activate alkyl chlorides.
-
Nucleophilic substitution reactions of alpha-chloroacetanilides. Organic & Biomolecular Chemistry. (2003). Kinetic studies on the reactivity of N-aryl-chloroacetamides.
-
Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives. NIH / PubMed Central. Application of this scaffold in Hsp90 inhibition.
-
2-Chloroacetamide Safety and Solubility Data. PubChem. Physicochemical properties of the core warhead.
Sources
Troubleshooting & Optimization
Improving yield of N-1,1'-biphenyl-4-yl-2-chloroacetamide synthesis
Technical Support Center: Synthesis Optimization for N-(1,1'-biphenyl-4-yl)-2-chloroacetamide
Case ID: OPT-BPH-CLAC-001
Status: Active
Priority: High (Yield & Purity Critical)
Target Molecule:
Executive Summary & Safety Directive
User Warning: The starting material, 4-aminobiphenyl , is a known human carcinogen (Group 1). Chloroacetyl chloride is a potent lachrymator and corrosive. All procedures described below must be performed in a properly functioning fume hood with double-gloving (Nitrile/Laminate) and full PPE.
The Challenge: Researchers often report yields ranging from 40-60% due to three primary failure modes:
-
Hydrolysis: Chloroacetyl chloride is extremely moisture-sensitive, degrading to chloroacetic acid (which does not react without a coupling agent).
-
Bis-Acylation: Formation of the imide side-product (
-bis(chloroacetyl)-4-aminobiphenyl) when temperature is uncontrolled. -
HCl Poisoning: Failure to effectively scavenge the HCl byproduct protonates the unreacted amine, rendering it non-nucleophilic.
This guide provides a Self-Validating Protocol designed to push yields >85% while minimizing purification steps.
Critical Control Points (The "Why")
Before starting, understand the variables that dictate success.
| Variable | Standard Practice | Optimized Practice | Technical Rationale |
| Temperature | Room Temp (RT) | -10°C to 0°C (Addition) | Low temp favors the kinetic product (amide) over the thermodynamic byproduct (imide) and suppresses hydrolysis. |
| Stoichiometry | 1:1 Ratio | 1.0 : 1.1 (Amine:Acid Chloride) | A slight excess of electrophile compensates for minor hydrolysis without driving bis-acylation. |
| Base | Pyridine | Triethylamine (TEA) or DBU | Pyridine can be difficult to remove completely. TEA forms a water-soluble salt ( |
| Solvent | DMF | DCM or THF (Anhydrous) | DMF has high boiling point (hard to remove). DCM allows for easy workup via precipitation or washing. |
Optimized Experimental Protocol
Method: Modified Schotten-Baumann Acylation in Anhydrous Media.
Reagents:
-
A: 4-Aminobiphenyl (1.0 eq, e.g., 1.69 g for 10 mmol scale)
-
B: Triethylamine (TEA) (1.2 eq, dry)
-
C: Chloroacetyl chloride (1.1 eq, fresh/distilled)
-
Solvent: Dichloromethane (DCM), Anhydrous (10 mL/g of amine)
Step-by-Step Workflow:
-
System Prep: Flame-dry a 2-neck round bottom flask (RBF) under Argon/Nitrogen flow.
-
Solubilization: Charge RBF with 4-Aminobiphenyl (A) and DCM . Stir until fully dissolved. Add TEA (B) via syringe.
-
Thermal Control: Submerge RBF in an ice/salt bath to reach -5°C to 0°C .
-
Controlled Addition: Dilute Chloroacetyl chloride (C) in a small volume of DCM. Add this solution dropwise over 20-30 minutes.
-
Checkpoint: The solution may fume slightly; white smoke indicates HCl formation (normal, but should be minimized by the base).
-
-
Reaction: Allow to stir at 0°C for 1 hour, then remove ice bath and warm to Room Temperature (RT) for 2 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 7:3). Starting amine is more polar than the amide product.
-
-
Quench & Workup:
-
Isolation: Dry over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water (9:1) or Toluene if necessary.
Visualizing the Workflow
The following diagram illustrates the logic flow and decision points for the synthesis.
Caption: Logic flow for the synthesis of N-(1,1'-biphenyl-4-yl)-2-chloroacetamide, highlighting the critical temperature control and workup stages.
Troubleshooting & FAQ (Ticket System)
Ticket #101: "My product is purple/dark brown."
-
Diagnosis: Oxidation of the amino group. Phenylamines are sensitive to air oxidation, forming colored impurities (e.g., azo compounds or quinones).
-
Solution: Ensure the starting material is not already dark. Perform the reaction under an inert atmosphere (
or Ar). If the product is colored, recrystallize with a small amount of activated charcoal.[3]
Ticket #102: "Yield is low (<50%), and I see starting material."
-
Diagnosis: Hydrolysis of the acyl chloride. If your chloroacetyl chloride is old, it may have converted to chloroacetic acid.
-
Solution: Distill chloroacetyl chloride before use or buy fresh ampoules. Ensure solvents are anhydrous.
-
Alternative: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base/catalyst.[4] DBU (1.2 eq) in THF has been shown to improve yields significantly for sterically hindered or deactivated amines [1].
Ticket #103: "I see two spots close together on TLC."
-
Diagnosis: You likely formed the Bis-amide (Imide) . This happens if the reaction ran too hot or if local concentration of acid chloride was too high during addition.
-
Solution: Maintain strict 0°C temperature during addition. Dilute the acid chloride in solvent before adding it to the amine mixture.
Ticket #104: "The product is oiling out during recrystallization."
-
Diagnosis: The solvent mixture is too polar or the product is impure.
-
Solution: Use Toluene for recrystallization. Heat to boiling to dissolve, then cool slowly to RT, then to 4°C. Rapid cooling traps impurities (oiling).
References
-
Singh, R., et al. (2017).[4] "A facile amidation of chloroacetyl chloride using DBU."[4][5] International Journal of ChemTech Research, 10(3), 365-372.[4]
- Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical.
-
ChemicalBook. (2023). "Chloroacetyl chloride: Applications in synthesis and toxicology."
-
BenchChem. (2025).[3] "Technical Support Center: Purification of N-(2-Aminophenyl)-2-phenylacetamide." (Analogous purification protocols).
Sources
Recrystallization solvents for N-(4-biphenylyl)-2-chloroacetamide
Technical Support Center: Recrystallization of N-(4-biphenylyl)-2-chloroacetamide
Case ID: REC-BPH-CLA-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Compound Profile
Compound: N-(4-biphenylyl)-2-chloroacetamide Synonyms: 2-chloro-N-(4-phenylphenyl)acetamide; 4'-phenyl-2-chloroacetanilide. Structure: A biphenyl core with a chloroacetamide tail. Key Properties:
-
Lipophilicity: High (due to the biphenyl group).
-
Polarity: Moderate (amide bond).
-
Reactive Moiety:
-chloro group (susceptible to nucleophilic attack; avoid basic solvents or nucleophiles like water/alcohols at high temps for prolonged periods).
Technical Insight: Recrystallizing N-aryl-2-chloroacetamides requires balancing the solubility of the hydrophobic biphenyl ring with the polar amide linkage. The primary challenge is preventing "oiling out" (liquid-liquid phase separation) before crystallization occurs.
Solvent Selection Guide
Q: What is the absolute best solvent for recrystallizing this compound?
A: Based on structural analogs (e.g., N-(4-chlorophenyl)acetamide) and general solubility parameters for N-aryl amides, Ethanol (95% or Absolute) is the primary recommendation.
| Solvent System | Suitability | Mechanism of Action |
| Ethanol (EtOH) | Primary | Excellent solubility curve. Dissolves the amide at boiling ( |
| Toluene | Secondary | Best for highly non-polar impurities. Higher boiling point ( |
| Ethanol / Water | Tertiary | "Solvent/Anti-solvent" method. Useful if the compound is too soluble in pure ethanol. Water acts as the anti-solvent. |
| Acetone / Hexane | Alternative | Good for heat-sensitive compounds. Dissolve in acetone (room temp or warm), then add hexane to cloud point. |
Critical Warning: Avoid using basic solvents (e.g., pyridine, amines) or prolonged boiling in water , as the
-chloro group is labile and can undergo hydrolysis or nucleophilic substitution, degrading your product into the corresponding alcohol or amine.
Detailed Recrystallization Protocol
Method A: Single-Solvent Recrystallization (Ethanol)
-
Preparation: Place the crude solid in an Erlenmeyer flask. Add a stir bar.[1]
-
Dissolution: Add minimum hot ethanol (near boiling). Add solvent in small portions (1-2 mL) while stirring on a hot plate.
-
Tip: If the solid doesn't dissolve after adding a reasonable volume, check for inorganic salts (which will not dissolve) and filter them out hot.
-
-
Clarification (Optional): If the solution is colored (brown/yellow), cool slightly, add activated charcoal (1-2% w/w), boil for 5 mins, and filter through Celite while hot.
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring or wood block.
-
Why? Rapid cooling traps impurities and causes oiling out.
-
-
Finishing: Once solids appear, place the flask in an ice bath (
C) for 30 minutes to maximize yield. -
Isolation: Filter using a Büchner funnel. Wash with cold ethanol.[2] Dry under vacuum.[1][2][3]
Troubleshooting & FAQs
Q: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why? A: This occurs when the melting point of the solute in the solvent mixture is lower than the temperature at which saturation occurs.
-
Fix 1 (Re-heat): Re-dissolve the oil by heating. Add a small amount of more solvent (to lower the saturation temperature).
-
Fix 2 (Seeding): Add a seed crystal of pure product at the cloud point.
-
Fix 3 (Solvent Switch): Switch to a higher boiling solvent like Toluene or Chlorobenzene .
Q: I have a persistent yellow color even after recrystallization. A: This is likely due to oxidation products of the starting aniline (4-aminobiphenyl).
-
Fix: Use activated charcoal during the hot dissolution step. Ensure you filter while hot to prevent product loss.[1]
Q: The yield is very low (<50%). A: The compound might be too soluble in your chosen solvent.
-
Fix: Concentrate the mother liquor (filtrate) and cool it again to harvest a "second crop."
-
Fix: Use a solvent pair (Method B). Dissolve in minimal hot Ethanol, then add warm Water dropwise until the solution turns cloudy. Clear it with one drop of Ethanol, then cool.
Visual Workflows
Figure 1: Recrystallization Process Flow
Caption: Step-by-step workflow for the purification of N-(4-biphenylyl)-2-chloroacetamide.
Figure 2: Troubleshooting Decision Tree
Caption: Rapid diagnostic tree for common recrystallization failures.
References
-
Arora, K. et al. (2008). "Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives." Asian Journal of Chemistry, 20(2), 1041-1046. Link
-
Singh, R. et al. (2017). "A facile amidation of chloroacetyl chloride using DBU." International Journal of ChemTech Research, 10(3), 365-372. Link
-
BenchChem Technical Support. "N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols." Link
-
University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." Link
Sources
Technical Support Center: Stability of N-([1,1'-biphenyl]-4-yl)-2-chloroacetamide in Cell Culture Media
Welcome to the technical support center for N-([1,1'-biphenyl]-4-yl)-2-chloroacetamide. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the stability of this compound in experimental cell culture settings. As Senior Application Scientists, we provide the following information based on established principles of chemistry, cell biology, and in vitro pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is N-([1,1'-biphenyl]-4-yl)-2-chloroacetamide and what are its general properties?
N-([1,1'-biphenyl]-4-yl)-2-chloroacetamide is a chemical compound with the linear formula C14H12ClNO. It possesses a biphenyl group, which generally confers hydrophobicity, and a chloroacetamide functional group, which is known to be a reactive electrophile capable of forming covalent bonds with nucleophiles, such as the thiol group of cysteine residues in proteins.[1][2][3] The chloroacetamide moiety makes this compound part of a class of molecules that can act as covalent inhibitors.[3] Due to its structure, issues with aqueous solubility and potential reactivity with media components should be considered during experimental design.
Q2: My N-([1,1'-biphenyl]-4-yl)-2-chloroacetamide, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What is happening?
This phenomenon, often called "crashing out," is common when a compound dissolved in a strong organic solvent like DMSO is introduced into an aqueous environment like cell culture media.[4] The primary cause is the significant drop in the compound's solubility as the solvent environment rapidly shifts from organic to aqueous.[4][5] The biphenyl group in N-([1,1'-biphenyl]-4-yl)-2-chloroacetamide contributes to its low aqueous solubility, making it prone to precipitation.
Q3: I noticed precipitation in my culture plates after a few days of incubation with the compound. What could be the cause of this delayed precipitation?
Delayed precipitation can result from several factors that alter the culture environment over time:[4]
-
Evaporation: Water evaporation from the culture medium can increase the effective concentration of the compound, pushing it beyond its solubility limit.[4]
-
pH Changes: Cellular metabolism can lead to a gradual decrease in the pH of the culture medium. The solubility of a compound can be pH-dependent, and a shift in pH could reduce its solubility.[4][5]
-
Temperature Fluctuations: While incubators maintain a stable temperature, repeated removal of culture vessels can cause temperature cycling, which may negatively affect the solubility of some compounds.[4]
-
Interaction with Media Components: The compound may slowly interact with salts, proteins (from serum), or other components in the media, forming insoluble complexes over time.[5]
Q4: Can N-([1,1'-biphenyl]-4-yl)-2-chloroacetamide degrade in my cell culture medium?
Yes, degradation is a significant possibility. The stability of a compound in cell culture media is influenced by both its chemical nature and the biological components of the media.[6][7] Potential degradation pathways for N-([1,1'-biphenyl]-4-yl)-2-chloroacetamide include:
-
Hydrolysis: The amide bond in the chloroacetamide moiety could be susceptible to hydrolysis, especially under acidic or basic conditions, which can arise from cellular metabolism.[8][9]
-
Enzymatic Degradation: If you are using a medium containing serum, esterases and other enzymes present in the serum can metabolize the compound.[10] Cells themselves can also release enzymes that may degrade the compound.
-
Reactivity: The electrophilic chloroacetamide group is designed to be reactive. It can covalently bind to nucleophilic components in the culture medium, such as free thiols on proteins (like albumin in serum) or other supplements (like glutathione).[2][3]
Q5: How does the presence of serum in the culture medium affect the stability and availability of the compound?
Serum contains a high concentration of proteins, with albumin being the most abundant.[11] These proteins can have several effects:
-
Binding: The compound can bind non-covalently to proteins like albumin, which can act as a carrier and potentially increase its apparent solubility.[11] However, this binding can also reduce the free concentration of the compound available to interact with the cells.
-
Covalent Modification: As mentioned, the reactive chloroacetamide group can covalently bind to serum proteins, effectively sequestering the compound and reducing its active concentration.
-
Enzymatic Activity: Serum contains various enzymes that could metabolize and inactivate the compound.[10]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | - Reduce Final Concentration: Perform a dose-response experiment to find the highest effective concentration that remains soluble.[5] - Optimize Stock Concentration: Using a lower stock concentration (e.g., 1 mM instead of 10 mM in DMSO) allows for a larger volume to be added, which can be mixed more gently and effectively.[5] |
| Solvent Shock | - Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[4] - Slow Addition and Mixing: Add the stock solution dropwise to the medium while gently swirling. Avoid forceful pipetting.[5] - Intermediate Dilution: Prepare an intermediate dilution of the compound in a small volume of pre-warmed medium. Then add this intermediate dilution to the final volume.[4] |
| High Final DMSO Concentration | - Limit DMSO: Keep the final concentration of DMSO in the culture medium below 0.5%, as higher concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[4] |
Issue 2: Delayed Precipitation or Loss of Activity Over Time
| Potential Cause | Troubleshooting Steps |
| Medium Evaporation | - Maintain Humidity: Ensure the incubator has adequate humidity.[12] - Seal Culture Vessels: Use sealed flasks or plates, or wrap plates with parafilm for long-term experiments.[12] |
| pH Shift in Media | - Monitor pH: Regularly check the pH of your culture medium.[4][5] - Use Buffered Media: Consider using a medium with a more robust buffering system, such as HEPES, if your cells tolerate it. |
| Chemical or Enzymatic Degradation | - Perform a Stability Study: Use an analytical method like HPLC-MS to quantify the concentration of your compound in the medium over the time course of your experiment (see protocol below).[6] - Replenish the Compound: If the compound is found to be unstable, you may need to perform media changes with freshly added compound at regular intervals.[6] |
| Interaction with Serum Proteins | - Reduce Serum Concentration: If your cell line permits, try reducing the serum percentage.[5] - Use Serum-Free Medium: Test the compound's effect in a serum-free medium to see if serum components are the cause of instability.[5] |
Experimental Protocols
Protocol: Assessing the Stability of N-([1,1'-biphenyl]-4-yl)-2-chloroacetamide in Cell Culture Media via HPLC-MS
This protocol provides a framework for determining the stability of your compound in your specific cell culture medium over time.
1. Materials:
-
N-([1,1'-biphenyl]-4-yl)-2-chloroacetamide
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
-
Acetonitrile (ACN) with 0.1% formic acid (or other appropriate mobile phase)
-
Water with 0.1% formic acid (or other appropriate mobile phase)
-
Analytical standards of your compound
2. Experimental Setup:
-
Prepare a 10 mM stock solution of N-([1,1'-biphenyl]-4-yl)-2-chloroacetamide in anhydrous DMSO.
-
Spike the compound into pre-warmed cell culture medium (e.g., DMEM + 10% FBS) to your desired final concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
As a control, prepare a parallel sample in medium without serum.
-
Aliquot the spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Incubate the tubes at 37°C in a cell culture incubator.
3. Sample Collection and Processing:
-
At each time point, remove one aliquot for each condition.
-
To precipitate proteins and stop degradation, add 3 volumes of ice-cold acetonitrile to each 1 volume of media sample.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC-MS analysis.
4. HPLC-MS Analysis:
-
Develop an HPLC method to separate N-([1,1'-biphenyl]-4-yl)-2-chloroacetamide from media components and potential degradants. A reverse-phase C18 column is a good starting point.
-
Use a mass spectrometer to detect and quantify the parent compound. Determine the mass-to-charge ratio (m/z) for N-([1,1'-biphenyl]-4-yl)-2-chloroacetamide.
-
Prepare a standard curve of the compound in a 1:3 mixture of fresh medium and acetonitrile to accurately quantify the concentrations in your samples.
-
Inject the processed samples and quantify the peak area of the parent compound.
5. Data Analysis:
-
Calculate the concentration of the compound at each time point using the standard curve.
-
Plot the concentration versus time to determine the degradation kinetics.
-
The half-life (t½) of the compound in the medium can be calculated from this data.
Visualizations
Diagrams
Caption: Experimental workflow for assessing compound stability.
Caption: Potential degradation pathways for the compound.
References
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
PMC. (n.d.). Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins. Retrieved from [Link]
-
ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media? Retrieved from [Link]
-
ResearchGate. (2025, August 7). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Retrieved from [Link]
-
KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis. Retrieved from [Link]
-
BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]
-
Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
PubChem. (n.d.). Chloroacetamide. Retrieved from [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
RSC Publishing. (2025, June 3). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry. Retrieved from [Link]
-
ACS Publications. (2023, July 10). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. Retrieved from [Link]
-
ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Retrieved from [Link]
-
RoosterBio. (2025, April 25). Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance. Retrieved from [Link]
-
bioRxiv. (2025, April 10). Impact of Single Freeze-Thaw Cycles on Serum Protein Stability: Implications for Clinical Biomarker Validation Using Mass Spectrometry. Retrieved from [Link]
-
MDPI. (2025, August 4). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Retrieved from [Link]
-
MDPI. (2020, December 14). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link]
-
PMC. (n.d.). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. Retrieved from [Link]
-
ResearchGate. (2026, January 10). Mode of Action for Chloroacetamides and Functionally Related Compounds. Retrieved from [Link]
-
Charles River. (n.d.). Genetic Stability Testing. Retrieved from [Link]
-
Sciencemadness Wiki. (2020, December 31). Chloroacetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Prolonged half-life of small-sized therapeutic protein using serum albumin-specific protein binder. Retrieved from [Link]
-
Creative Diagnostics. (2025, April 17). Non-covalent Stabilization Strategies in Small Molecule Drug Design. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Total degradation of various chlorobiphenyls by cocultures and in vivo constructed hybrid pseudomonads. Retrieved from [Link]
-
Spandidos Publications. (n.d.). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Retrieved from [Link]
-
ACS Publications. (2018, August 15). Understanding the Stability of Nanoparticle–Protein Interactions: Effect of Particle Size on Adsorption, Conformation and Thermodynamic Properties of Serum Albumin Proteins. Retrieved from [Link]
-
PubMed. (2019, August 15). Identification and characterization of a meta-cleavage product hydrolase involved in biphenyl degradation from Arthrobacter sp. YC-RL1. Retrieved from [Link]
-
Semantic Scholar. (2021, December 17). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Retrieved from [Link]
-
AMBIC. (2021, September 6). Identification of novel inhibitory metabolites and impact verification on growth and protein synthesis in mammalian cells. Retrieved from [Link]
-
ResearchGate. (2025, November). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from [Link]
-
PubMed. (2018, July 23). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Retrieved from [Link]
Sources
- 1. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 11. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Guide: Removal of Unreacted Chloroacetyl Chloride
To: Research Scientists & Process Chemists From: Technical Application Support Subject: Troubleshooting & Protocols for Chloroacetyl Chloride (CAC) Removal
Core Overview: The Reactivity Challenge
Chloroacetyl chloride (CAC) is a bifunctional electrophile used extensively to introduce the chloroacetyl motif. Its removal is complicated by two factors:
-
Lachrymatory & Corrosive Nature: Even trace amounts pose significant safety risks and can degrade analytical columns.
-
Hydrolysis By-products: Upon contact with moisture, CAC hydrolyzes to Chloroacetic Acid (CAA) and HCl .[1] A successful workup must remove both the unreacted acid chloride and the resulting acid by-product.
This guide provides three validated workflows for removal, selected based on your product's sensitivity to water and heat.
Decision Matrix: Selecting the Right Protocol
Before proceeding, determine your product's stability profile to select the correct removal method.[1]
Figure 1: Decision tree for selecting the optimal chloroacetyl chloride removal strategy based on product properties.
Method A: The Aqueous Quench (Standard Protocol)
Best for: Stable, non-water-sensitive products.[1] Mechanism: Hydrolysis of CAC to Chloroacetic Acid (CAA), followed by deprotonation to sodium chloroacetate (water-soluble).[1]
The Chemistry
Step-by-Step Protocol
-
Dilution: Dilute the reaction mixture with an organic solvent (DCM or EtOAc) if not already dissolved.
-
Quench (Critical):
-
Cool the mixture to 0°C.
-
Slowly add saturated aqueous NaHCO₃ (Sodium Bicarbonate).
-
Warning: Vigorous evolution of CO₂ gas will occur. Add dropwise to prevent foam-over.
-
-
pH Check: Ensure the aqueous layer pH is > 8 .
-
Why? The pKa of Chloroacetic acid is ~2.8. You must ensure it is fully deprotonated to the salt form to stay in the water layer.
-
-
Phase Separation:
-
Brine Wash: Wash with saturated brine to remove trapped water.[1]
-
Dry & Concentrate: Dry over Na₂SO₄ and concentrate in vacuo.
Troubleshooting Table:
| Issue | Cause | Solution |
|---|---|---|
| Persistent Smell | Incomplete hydrolysis | Stir the biphasic mixture vigorously for 15–30 mins before separation. |
| Emulsion | pH mismatch or surfactants | Add a small amount of MeOH or filter through Celite. |
| Product Loss | Product is water-soluble | Use Method B (Scavenging) instead. |
Method B: Solid-Phase Scavenging (Anhydrous)
Best for: Water-sensitive products, parallel synthesis, or when avoiding extraction.[1] Reagent: PS-Trisamine (Tris(2-aminoethyl)amine polymer-bound). Mechanism: The polymer-bound amine nucleophilically attacks the acid chloride, forming a covalent amide bond.[1] The impurity is then removed by filtration.[4]
Figure 2: Mechanism of electrophilic scavenging using amine-functionalized resins.
Step-by-Step Protocol
-
Calculate Loading: Determine the excess mmols of CAC used. Use 3–4 equivalents of resin relative to the excess CAC.
-
Add Resin: Add PS-Trisamine resin directly to the reaction mixture (DCM, THF, or DMF).[1]
-
Agitate: Shake or stir gently (do not magnetic stir vigorously as it grinds the beads) for 1–3 hours at room temperature.
-
Filter: Filter the mixture through a fritted funnel or a synthesis cartridge.
-
Rinse: Wash the resin with the reaction solvent to recover any absorbed product.
-
Result: The filtrate contains the product; the CAC is trapped on the beads.
Method C: Physical Removal (Volatility)
Best for: Large scale crude cleanup where reagents are in large excess, or for non-volatile products.[1]
-
Vacuum: CAC has a boiling point of 105–106°C . It is not highly volatile like acetyl chloride. Simple rotary evaporation often fails to remove it completely.
-
Azeotropic Distillation:
-
Add Toluene to the crude mixture.
-
Concentrate on a rotary evaporator.[1] The toluene/CAC co-evaporation helps drag the high-boiling acid chloride out of the mixture.
-
Repeat 2–3 times.
-
Analytics: How to Verify Removal
Direct injection of acid chlorides into GC/HPLC is not recommended due to column degradation and hydrolysis.
Recommended Protocol: Derivatization
-
Take a small aliquot (50 µL) of your final product.
-
Quench it into Methanol (500 µL) .
-
Shake for 5 minutes.
-
Reaction: Remaining CAC converts to Methyl Chloroacetate (MCA) .
-
-
Analyze by GC-FID or GC-MS.[1]
Safety & Toxicity Warning
-
Lachrymator: CAC causes severe eye and respiratory irritation. All work must be performed in a functioning fume hood.[3]
-
Decomposition: Do not dispose of pure CAC into aqueous waste containers without first quenching it slowly in a separate beaker of dilute base.
References
-
Aqueous Quenching & Phosphate Buffer
-
Trace Analysis via Derivatization
-
Polymer Supported Scavengers
-
Safety Data (NIOSH)
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO1997042230A1 - Rapid purification by polymer supported quench - Google Patents [patents.google.com]
- 5. daneshyari.com [daneshyari.com]
- 6. japsonline.com [japsonline.com]
- 7. Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 9. sopachem.com [sopachem.com]
Optimizing pH for N-1,1'-biphenyl-4-yl-2-chloroacetamide cysteine labeling
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
N-1,1'-biphenyl-4-yl-2-chloroacetamide is a covalent probe combining a moderately reactive electrophile (chloroacetamide) with a hydrophobic recognition element (biphenyl). Unlike highly reactive iodoacetamides, chloroacetamides require precise pH control to balance nucleophilic activation against hydrolysis.
The critical challenge with this specific probe is the Hydrophobic-Reactivity Paradox :
-
Reactivity: The chloroacetamide warhead (
mechanism) requires a deprotonated cysteine thiolate ( ), typically favoring pH > 8.0. -
Solubility: The biphenyl tail is lipophilic. High ionic strength buffers or extreme pH can drive probe aggregation/precipitation, reducing effective concentration.
-
Specificity: pH > 9.0 promotes off-target lysyl labeling.
This guide provides a self-validating workflow to navigate these competing factors.
The pH-Reactivity Landscape (Mechanism)
To optimize labeling, one must understand the species distribution. Cysteine labeling follows an
Mechanistic Pathway & pH Influence[8]
Figure 1: The reaction requires the deprotonated thiolate. Increasing pH shifts the equilibrium from Red (Inactive) to Green (Active), but excessive pH risks Lysine modification (dashed line).
Data: pH vs. Reactivity & Specificity
| Parameter | pH 6.5 | pH 7.5 | pH 8.0 (Optimal) | pH 9.0+ |
| Cys Thiolate % (assuming pKa 8.3) | ~1.5% | ~13% | ~33% | >80% |
| Chloroacetamide Reactivity | Very Slow | Moderate | High | Very High |
| Lysine Reactivity | Negligible | Negligible | Low | Significant |
| Biphenyl Solubility Risk | Moderate | Low | Low | High (Hydrolysis risk) |
Optimized Protocol
Objective: Achieve >90% labeling efficiency while maintaining protein solubility.
Reagents
-
Buffer: 50 mM HEPES or TEAB, pH 8.0. (Avoid Tris if possible, as it contains a primary amine that can compete at very high concentrations/pH, though usually negligible at pH 8.0).
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).[1] Avoid DTT as it will scavenge the chloroacetamide.
-
Co-solvent: DMSO (Anhydrous).
Workflow
-
Protein Preparation:
-
Adjust protein concentration to 1–2 mg/mL in 50 mM HEPES, pH 8.0 .
-
Why: HEPES provides stable buffering without nucleophilic amines.
-
-
Reduction (Critical):
-
Add TCEP to a final concentration of 1–5 mM .
-
Incubate at RT for 20 mins.
-
Note: Do not remove TCEP; it is compatible with chloroacetamides (unlike iodoacetamides where it is debatable, but generally safe; DTT is strictly forbidden here).
-
-
Probe Addition:
-
Dissolve N-1,1'-biphenyl-4-yl-2-chloroacetamide in 100% DMSO to create a 50x stock (e.g., 50 mM).
-
Add probe to protein solution. Final probe concentration should be 10–20x molar excess over cysteine content.
-
Crucial: Final DMSO concentration must be 5–10% (v/v) to solubilize the biphenyl tail.
-
Why: The biphenyl group is hydrophobic. Without sufficient DMSO, the probe will form micelles or precipitate, halting the reaction.
-
-
Incubation:
-
Incubate at 37°C for 1 hour or RT for 2–4 hours .
-
Why: Chloroacetamides are less reactive than iodoacetamides (Cl is a poorer leaving group than I).[1] They require more energy (heat) or time.
-
-
Quenching:
-
Add DTT (final 10–20 mM) or
-mercaptoethanol to quench unreacted probe.
-
Troubleshooting Center (Q&A)
Use this decision tree to diagnose failures.
Figure 2: Diagnostic flow for resolving low labeling yields.
Frequently Asked Questions
Q1: I observe precipitation immediately after adding the probe. What happened? A: This is the "Biphenyl Effect." The hydrophobic tail is crashing out in the aqueous buffer.
-
Fix: Ensure your probe stock is in 100% DMSO. Add the probe slowly while vortexing. Increase final DMSO concentration to 10% or add 0.1% RapiGest/SDS (if downstream analysis permits) to solubilize the reagent.
Q2: Can I use pH 6.5 to label a specific hyper-reactive cysteine? A: Theoretically, yes, but for chloroacetamides, it is risky.
-
Reasoning: At pH 6.5, only cysteines with perturbed pKa values (< 6.0) will be thiolated. However, the intrinsic reactivity of the chloro-warhead is low. You may need to increase incubation time to 4–6 hours or temperature to 37°C to see signal. Iodoacetamide would be a better choice for low pH labeling due to higher intrinsic reactivity [1].
Q3: Why do I see labeling on Lysine residues in my Mass Spec data? A: Your pH is likely too high (>8.5) or you used a massive excess of probe (>50x).
-
Fix: Lower pH to 7.5–8.0. Chloroacetamides are generally more specific than iodoacetamides, but at high pH, the amine nucleophilicity increases sufficient to displace the chloride [2].
Q4: Can I use TCEP in the labeling reaction? A: Yes. Unlike maleimides (which react with TCEP) or iodoacetamide (which can react slowly), chloroacetamides are stable in the presence of TCEP [3]. This allows for a streamlined "one-pot" reduction and alkylation workflow.
References
-
Thermo Fisher Scientific. Chloroacetamide, No-Weigh Format Product Information. (Chloroacetamide is less reactive and more stable than iodoacetamide, resulting in higher specificity).[1]
-
Nielsen, M. L., et al. (2008). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics.[1] (Demonstrates chloroacetamide's superior specificity over iodoacetamide regarding off-target alkylation).
-
Herbert, B., et al. (2001). Reduction and alkylation of proteins in preparation for two-dimensional map analysis: why, when, and how? Electrophoresis.[2] (Establishes TCEP compatibility with haloacetamides).
-
Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature. (Foundational text on cysteine reactivity profiling using chloroacetamide derivatives).
Sources
Technical Support Center: Resolving Solubility Issues of Biphenyl Chloroacetamide
This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with biphenyl chloroacetamide in bioassays. The information provided herein is based on established principles of compound handling and solubilization for poorly water-soluble molecules.
I. Understanding the Challenge: Physicochemical Properties of Biphenyl Chloroacetamide
Biphenyl chloroacetamide's structure, containing a non-polar biphenyl group and a more polar chloroacetamide moiety, suggests it is a hydrophobic compound with limited aqueous solubility.[1][2] This inherent hydrophobicity is a primary reason for the solubility issues frequently observed in aqueous bioassay buffers.[3]
Key Physicochemical Characteristics (Predicted):
-
Appearance: Likely a solid at room temperature.
-
Solubility: Low in water, but soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[4]
-
Stability: Should be stored in a cool, dry place, protected from light and moisture to prevent degradation.[5][6]
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of biphenyl chloroacetamide?
A1: For initial stock solution preparation, a high-purity, anhydrous water-miscible organic solvent is recommended.[7] Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of hydrophobic compounds.[7]
Q2: My biphenyl chloroacetamide precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
A2: This is a common issue known as "compound crashing" and occurs when the compound's solubility limit in the final aqueous medium is exceeded.[7][8] Here are several troubleshooting steps:
-
Reduce the Final Concentration: Test lower final concentrations of the compound in your assay.
-
Optimize Co-solvent Percentage: Ensure the final concentration of DMSO in your assay is at a level that is non-toxic to your cells (typically ≤0.5%) but sufficient to maintain solubility.[7][9]
-
Serial Dilution Strategy: Instead of a single large dilution, perform serial dilutions of your stock in the assay medium.
-
Gentle Warming: Cautiously warming the solution may aid dissolution, but be mindful of potential compound degradation.[7]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while some robust lines may tolerate up to 1%.[9] However, primary cells are often more sensitive.[9] It is crucial to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell type and assay duration.[10][11] Concentrations above 1% can lead to cell membrane damage, oxidative stress, or cell death.[10]
Q4: Can I use other solvents besides DMSO?
A4: Yes, other co-solvents can be tested, such as ethanol, polyethylene glycol 400 (PEG 400), or glycerol.[12][13] The choice of solvent can influence the biological activity of the compound, so it's important to validate your results with different solvent systems if possible.[14]
Q5: How should I store my biphenyl chloroacetamide stock solution?
A5: Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound.[15][16] Protect solutions from light and moisture.[16]
III. Troubleshooting Guide: Step-by-Step Compound Solubilization
This section provides a systematic workflow for preparing biphenyl chloroacetamide for bioassays.
Workflow for Compound Preparation
Caption: A stepwise workflow for preparing biphenyl chloroacetamide solutions for bioassays.
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of biphenyl chloroacetamide to come to room temperature in a desiccator before opening to prevent moisture condensation.[17]
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution.[17][18]
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C, protected from light.[15]
Protocol 2: Determining Maximum Tolerated DMSO Concentration
-
Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your cell culture medium (e.g., 0.1%, 0.25%, 0.5%, 1%, 2%).
-
Treatment: Replace the medium in the wells with the DMSO dilutions. Include a "medium only" control.
-
Incubation: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the highest DMSO concentration that does not significantly impact cell viability.
IV. Advanced Solubilization Strategies
If standard co-solvent methods are insufficient, consider these advanced techniques.
| Technique | Principle | Considerations |
| pH Adjustment | For ionizable compounds, adjusting the pH of the buffer can increase solubility.[19][20] | The chosen pH must be compatible with the bioassay system and compound stability. |
| Use of Surfactants | Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent water solubility.[21] | Surfactants can have their own biological effects and may interfere with the assay. |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic inner cavity that can form inclusion complexes with poorly soluble molecules, rendering them water-soluble.[7] | The complex formation may alter the compound's bioavailability and activity. |
| Solid Dispersions | The compound is dispersed in a solid carrier matrix, often in an amorphous state, which can enhance dissolution rates.[20][22] | This technique is more common in formulation development for in vivo studies. |
Decision Tree for Advanced Solubilization
Caption: A decision-making guide for selecting an advanced solubilization strategy.
V. Best Practices for Handling and Storage
Proper handling and storage are critical to ensure the integrity and reproducibility of your experiments.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses when handling biphenyl chloroacetamide.[15]
-
Controlled Environment: Handle the compound in a clean, controlled laboratory environment to prevent contamination.[15]
-
Labeling: Clearly label all containers with the compound name, concentration, date of preparation, and solvent.[16]
-
Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.[15]
References
- How to Handle Research Compounds Safely. (2025, September 5). Maxed Out Compounds.
-
T. T. T. Larsen, P. K. Andersen, & M. K. Andersen. (2015). Considerations regarding use of solvents in in vitro cell based assays. Biologicals, 43(5), 415-420. [Link]
-
Y. Liu, et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2795-2815. [Link]
- DMSO in cell based assays. (2025, January 16). Scientist Solutions.
- How to Store Research Peptides | Stability & Handling Guide. NexPept.
- S. K. Prajapati, et al. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 108-117.
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Nikon.
-
A. A. Sabanis, et al. (2011). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 16(12), 10090-10102. [Link]
- M. L. Hart, et al. Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 9(7), 1025-1033.
- R. K. Parikh, & N. R. Sheth. (2014). Alternative Technologies to Improve Solubility of Poorly Water Soluble Drugs. Journal of Pharmaceutical Science & Technology, 3(2), 52-59.
-
S. Mondal, et al. (2023, April 27). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(5), 1399. [Link]
- A. A. A. Al-Rashed, et al. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Journal of Applied Pharmaceutical Science, 12(01), 001-016.
- Troubleshooting. BioAssay Systems.
- Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
- Technical Support Center: Troubleshooting Inconsistent Results in MTT Assay for Compound X. Benchchem.
- DMSO usage in cell culture. (2023, February 1). LifeTein.
- Strategies to enhance the solubility of Macrophylline for bioassays. Benchchem.
- Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025, August 5).
- What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? (2025, October 13).
- Study Product Guidelines and Considerations.
- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Universitas Gadjah Mada.
- THE STUDY OF THE INFLUENCE OF DMSO ON HUMAN FIBROBLASTS PROLIFERATION IN-VITRO.
- Technical Support Center: Overcoming Poor Solubility of Starting M
- Handling and Storage Guidelines for Peptides. Bachem.
- Considerations regarding use of solvents in in vitro cell based assays. (2025, August 7).
- General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Particle Sciences.
- Biocompatibility Failure & Solvent Effect on Chemical Characterization. (2021, August 4). Medical Product Outsourcing.
- Solubility Enhancement of Hydrophobic Drugs. Sigma-Aldrich.
- N-([1,1'-Biphenyl]-4-yl)-2-chloroacetamide. Sigma-Aldrich.
- M. A. Bakde, et al. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204.
- Techniques to enhance solubility of hydrophobic drugs: An overview. (2016, April 30).
- The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio.
- 2.5: Preparing Solutions. (2025, August 18). Chemistry LibreTexts.
- Physicochemical properties of the studied chloroacetamides.
- Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chrom
- Chloroacetamide. (2020, December 31). Sciencemadness Wiki.
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell.
- Chloroacetamide. PubChem.
- Chemical Properties of Biphenyl (CAS 92-52-4). Cheméo.
- N-1,1''-BIPHENYL-4-YL-2-CHLOROACETAMIDE CAS. ChemicalBook.
- Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. (2026, January 18).
- Biphenyl. (2026, February 1). AERU.
-
A. R. Ali, et al. (2012, October 17). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PLOS One, 7(10), e43852. [Link]
Sources
- 1. Biphenyl (CAS 92-52-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Biphenyl [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. files.nccih.nih.gov [files.nccih.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. maxedoutcompounds.com [maxedoutcompounds.com]
- 16. nexpept.ca [nexpept.ca]
- 17. bachem.com [bachem.com]
- 18. csstc.org [csstc.org]
- 19. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. mdpi.com [mdpi.com]
Validation & Comparative
Publish Comparison Guide: 1H NMR Spectrum Analysis of N-1,1'-biphenyl-4-yl-2-chloroacetamide
Executive Summary & Strategic Context
In the realm of covalent drug discovery, N-1,1'-biphenyl-4-yl-2-chloroacetamide serves as a critical "warhead" intermediate. The chloroacetamide moiety acts as a mild electrophile, targeting cysteine residues (e.g., in kinases or proteases), while the biphenyl system provides the necessary hydrophobic scaffold for binding affinity.
This guide moves beyond simple spectral listing. It compares the Target Product directly against its Starting Material (4-Aminobiphenyl) . This comparative approach is the only robust method to validate successful acylation and purity without relying solely on low-resolution mass spectrometry.
Key Diagnostic Indicators (The "Fingerprint")
-
The "Warhead" Singlet: Appearance of a sharp singlet at 4.28 ppm (
-chloromethyl group). -
The Amide Shift: Appearance of a broad downfield singlet at ~10.4 ppm (NH).
-
The Deshielding Effect: A significant downfield shift (~0.9 ppm) of the aromatic protons ortho to the nitrogen, confirming the conversion of an electron-donating amine to an electron-withdrawing amide.
Experimental Protocol: Synthesis & Sample Preparation
To ensure the NMR data presented below is reproducible, we define the specific synthesis and preparation workflow used to generate the analyte.
A. Synthesis (Schotten-Baumann Conditions)[1]
-
Reagents: 4-Aminobiphenyl (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (1.5 eq).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Conditions:
to RT, stir 2 hours. -
Workup: Wash with 1N HCl (removes unreacted amine), then
, dry over .
B. NMR Sample Preparation (Critical)[1][2]
-
Solvent Choice: DMSO-d6 is mandatory.
-
Why? Chloroacetamides are often insoluble in
. More importantly, DMSO-d6 slows proton exchange, allowing the amide NH proton to appear as a distinct, integrable peak. In , the NH signal is often broadened into the baseline or invisible.
-
-
Concentration: 10 mg in 0.6 mL DMSO-d6.
-
Reference: TMS (0.00 ppm) or Residual DMSO pentet (2.50 ppm).
C. Workflow Visualization
Comparative Analysis: Product vs. Alternative (Precursor)
The most common failure mode in synthesizing this compound is incomplete acylation. The table below contrasts the Starting Material (SM) with the Product (P) to provide a self-validating checklist.
Solvent: DMSO-d6 | Frequency: 400-500 MHz
| Feature | Proton Type | Starting Material (4-Aminobiphenyl) | Target Product (Chloroacetamide) | Diagnostic Value | |
| Warhead | Absent | 4.28 (s, 2H) | N/A | Primary Confirmation | |
| Linker | Amine/Amide NH | 10.45 (s, 1H, NH) | Confirms Acylation | ||
| Ring A | Ortho to N (pos 2,6) | 7.70 (d, 2H) | Electronic Proof | ||
| Ring A | Meta to N (pos 3,5) | 7.65 (d, 2H) | Secondary Check | ||
| Ring B | Distal Phenyl | 7.35 - 7.50 (m) | Minimal | Structural Integrity |
Detailed Mechanistic Insight
1. The "Electronic Flip" (Ring A Protons)
In the starting material (4-aminobiphenyl), the amino group (
-
Result: The ortho protons are deshielded and shift dramatically downfield to ~7.70 ppm.
-
Validation Rule: If you see peaks remaining at 6.6-6.8 ppm, your reaction is incomplete.
2. The Alpha-Chloro Singlet
The methylene protons adjacent to the chlorine and carbonyl appear as a sharp singlet at 4.28 ppm .
-
Comparison with Alternatives: If you used acetyl chloride (non-chlorinated) by mistake, this singlet would appear upfield at ~2.0 ppm (methyl group). If you see a quartet, you may have residual ethyl acetate (solvent impurity).
Structural Logic & Signal Assignment
The following diagram illustrates the logical flow for assigning the specific signals in the aromatic region, which can be complex due to the biphenyl overlap.
Troubleshooting & Impurity Analysis
Even with a clean main spectrum, trace impurities can ruin biological assays (especially cysteine-reactive ones).
-
Impurity: Chloroacetic Acid [1]
-
Source: Hydrolysis of chloroacetyl chloride.
-
Signal: Singlet at ~4.1 ppm (slightly upfield of product) + Broad OH >12 ppm.
-
Remediation:[2] Wash organic layer thoroughly with saturated
.
-
-
Impurity: Symmetric Urea
-
Source: Reaction of two amine molecules with phosgene (if generated) or coupling reagents.
-
Signal: NH peak shifts to ~8.5-9.0 ppm; Alpha-chloro singlet is missing .
-
-
Impurity: Water (DMSO-d6)
-
Signal: Broad singlet at 3.33 ppm.
-
Impact: Can obscure integration of aliphatic impurities; does not interfere with diagnostic peaks.
-
References
-
Synthesis & Characterization of Chloroacetamides
- Source: National Institutes of Health (NIH) / PubMed Central.
- Title: Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides.
-
URL:[Link]
-
Starting Material Data (4-Aminobiphenyl)
- Source: Taylor & Francis Online.
- Title: 4-Aminobiphenyl – Knowledge and References (Toxicology & Spectral D
-
URL:[Link] (General reference for arylamine shifts).
-
Solvent Residual Impurities
-
Biphenyl Amide Synthesis
Sources
Technical Comparison Guide: FTIR Characterization of N-(4-biphenylyl)-2-chloroacetamide
This guide provides an in-depth technical analysis of the FTIR spectral characteristics of N-(4-biphenylyl)-2-chloroacetamide (also known as 4'-phenyl-2-chloroacetanilide).[1] It focuses on structural validation, distinguishing the product from its precursors, and comparing it with functional analogs used in drug discovery.
Executive Summary & Application Context
N-(4-biphenylyl)-2-chloroacetamide is a critical electrophilic intermediate used in the synthesis of bioactive heterocycles (e.g., oxindoles, thiazolidinones) and potential pharmaceutical agents targeting inflammation and cancer.[1]
For researchers, the primary challenge is not just synthesis, but rapid structural validation . This guide compares the FTIR spectral "fingerprint" of the target compound against its precursors (4-aminobiphenyl and chloroacetyl chloride ) and halogenated alternatives (e.g., bromoacetamides), providing a self-validating protocol for purity assessment.
Key Performance Indicators (Spectroscopy)
| Feature | Target: Chloroacetamide | Alternative: Bromoacetamide | Control: Unsubstituted Acetamide |
| C-X Stretch | 600–800 cm⁻¹ (Distinct) | ~500–600 cm⁻¹ (Often obscured) | Absent |
| Reactivity | Moderate (Stable intermediate) | High (Prone to hydrolysis) | Inert (Non-reactive tail) |
| Amide I | ~1660–1680 cm⁻¹ | ~1650–1670 cm⁻¹ | ~1660 cm⁻¹ |
Synthesis & Spectral Evolution Pathway
To interpret the spectrum accurately, one must understand the chemical transformation. The synthesis involves the N-acylation of 4-aminobiphenyl with chloroacetyl chloride.[1]
Diagram 1: Synthesis & Spectral Checkpoints
This workflow illustrates the reaction pathway and the specific spectral shifts that confirm the conversion.[2]
Figure 1: Reaction pathway highlighting the critical spectral shifts (Amine to Amide, Acid Chloride to Amide) required for validation.
Detailed Spectral Characterization
The FTIR spectrum of N-(4-biphenylyl)-2-chloroacetamide is defined by four critical regions. The values below are derived from high-confidence analog data (N-aryl-2-chloroacetamides) and functional group theory.
Region 1: The Amide A (N-H Stretching) – The Purity Check
-
Target Peak: 3250–3300 cm⁻¹ (Medium, Sharp/Broad)
-
Mechanistic Insight: This single peak represents the N-H stretch of a secondary amide, typically hydrogen-bonded in the solid state (KBr pellet).
-
Comparative Logic:
Region 2: The Amide I & II – The Core Identity
-
Amide I (C=O[1] Stretch): 1660–1680 cm⁻¹ (Strong)
-
The electronegative chlorine atom on the α-carbon withdraws electron density (inductive effect), shifting the carbonyl frequency slightly higher than a standard acetanilide (~1660 cm⁻¹).
-
-
Amide II (N-H Bending): 1530–1550 cm⁻¹ (Medium)
Region 3: The Biphenyl Backbone – Structural Integrity
-
Aromatic C=C Stretch: 1480, 1590 cm⁻¹
-
Characteristic "breathing" modes of the biphenyl rings.[1]
-
-
Out-of-Plane (OOP) Bending:
Region 4: The Alkyl Halide – The Reactive Tail
-
C-Cl Stretch: 600–800 cm⁻¹ [1]
-
Often appears as a distinct band in the fingerprint region.[1] In solid-state (crystalline) samples, this may split or shift due to rotational isomerism (gauche/trans conformers of the chloroacetyl group).
-
Comparative Data Analysis
The following table contrasts the target molecule with its direct precursors to facilitate reaction monitoring.
Table 1: Spectral Validation Matrix
| Functional Group | Precursor: 4-Aminobiphenyl | Precursor: Chloroacetyl Chloride | Product: N-(4-biphenylyl)-2-chloroacetamide | Validation Status |
| N-H Stretch | 3400–3500 cm⁻¹ (Doublet) | Absent | ~3280 cm⁻¹ (Singlet) | ✅ Reaction Complete |
| C=O[1] Stretch | Absent | ~1800–1820 cm⁻¹ (Acid Halide) | 1660–1680 cm⁻¹ (Amide) | ✅ Bond Formed |
| C-N Stretch | ~1250–1300 cm⁻¹ (Amine) | Absent | 1250–1350 cm⁻¹ (Amide III) | ✅ Backbone Intact |
| C-Cl Stretch | Absent | ~750–790 cm⁻¹ | 600–800 cm⁻¹ | ✅ Active Group Present |
| Aromatic OOP | 690, 750, 810 cm⁻¹ | Absent | 690, 740, 820 cm⁻¹ | ✅ Biphenyl Intact |
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this protocol which includes a built-in spectral check.
Step 1: Sample Preparation (KBr Pellet Method)
-
Why: Solid-state IR is preferred for amides to clearly resolve the Hydrogen-bonding network (Amide A/I/II relationship).[1]
-
Procedure: Mix 1 mg of dry sample with 100 mg of spectroscopic grade KBr.[1] Grind to a fine powder and press at 10 tons for 2 minutes.
-
Check: Pellet must be transparent.[1] Cloudy pellets cause scattering (sloping baseline) that obscures the weak C-Cl peak.[1]
Step 2: Synthesis & Monitoring[1]
-
Dissolve 4-aminobiphenyl in dry DCM/THF with Et3N (base).
-
Add chloroacetyl chloride dropwise at 0°C.
-
In-Process Control (IPC): Take an aliquot after 1 hour.
-
Fail Criteria: Presence of peak at 1800 cm⁻¹ (Unreacted Acid Chloride) or Doublet at 3400 cm⁻¹ (Unreacted Amine).
-
Pass Criteria: Strong singlet at 1670 cm⁻¹.[1]
-
Diagram 2: Spectral Decision Tree
Use this flowchart to interpret the resulting spectrum.
Figure 2: Decision logic for interpreting FTIR data during synthesis monitoring.
References
-
NIST Chemistry WebBook. Acetamide, 2-chloro-N-(4-methylphenyl)- IR Spectrum.[1] (Analogous chloroacetamide spectral data). National Institute of Standards and Technology. Link
-
SpectraBase. 2-Chloro-N-(4-chlorophenyl)acetamide Vapor Phase IR Spectrum. John Wiley & Sons.[1] Link
-
Asian Journal of Chemistry. Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (Synthesis context for biphenyl acetamides). Link
-
Organic Syntheses. Chloroacetamide (General Synthesis Protocol). Org.[1][3][4][5][6] Synth. 1927, 7, 16. Link
-
InstaNANO. FTIR Functional Group Database. (General Amide/Amine frequency tables). Link
Sources
- 1. N-(4-acetylphenyl)-2-chloroacetamide | C10H10ClNO2 | CID 735939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. eng.uc.edu [eng.uc.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Separation and Rectification of Chloroacetyl Chloride from TiCl4 [mdpi.com]
- 6. researchgate.net [researchgate.net]
Comparative Guide: Chloroacetamide vs. Acrylamide Warheads in Covalent Drug Design
Executive Summary
The renaissance of Targeted Covalent Inhibitors (TCIs) has shifted the drug discovery paradigm from purely equilibrium-based binding to non-equilibrium kinetics. Central to this design strategy is the "warhead"—the electrophilic moiety responsible for forming the covalent bond with a specific nucleophilic residue (typically cysteine) on the target protein.[1]
This guide provides a technical comparison between the two most prevalent cysteine-targeting warheads: Chloroacetamides and Acrylamides .[2][3][4] While often discussed interchangeably in early discovery, their kinetic profiles, mechanisms of action, and suitability for clinical translation differ fundamentally.
Key Takeaway
-
Acrylamides are the industry standard for clinical candidates due to tunable, lower intrinsic reactivity that necessitates specific non-covalent binding for activation (high selectivity).
-
Chloroacetamides possess higher intrinsic reactivity, making them superior for chemoproteomic probes and fragment screening but posing greater risks of off-target toxicity (immunogenicity) in therapeutic applications.
Mechanistic Foundations
To understand the performance differences, one must analyze the reaction mechanisms. The distinct transition states dictate the "hardness" of the electrophile and its preference for specific biological nucleophiles.
Reaction Pathways
-
Acrylamides (Michael Addition): These are "soft" electrophiles. The reaction involves a 1,4-conjugate addition where the thiolate attacks the
-carbon. This reaction is reversible in principle (though often irreversible in practice) and is highly sensitive to the electronic environment of the -carbon. -
Chloroacetamides (
Substitution): These react via a bimolecular nucleophilic substitution ( ). The thiolate attacks the -carbon, displacing the chloride leaving group. This reaction is irreversible and generally faster due to the high energy of the carbon-chlorine bond polarization.
Visualization of Reaction Mechanisms
The following diagram illustrates the transition states and electron flow for both warheads reacting with a cysteine thiolate.
Figure 1: Comparative reaction pathways. Acrylamides undergo Michael addition, while Chloroacetamides undergo
Reactivity & Performance Comparison
The suitability of a warhead is determined by its Intrinsic Reactivity (
Intrinsic Reactivity ( )
Intrinsic reactivity is the rate at which the warhead reacts with small-molecule thiols (like Glutathione) in solution, independent of protein binding.
-
Chloroacetamide: Generally exhibits high
. In fragment-based screening, chloroacetamide libraries often show hit rates driven purely by reactivity rather than specific binding.[2] This "hot" nature allows them to label low-nucleophilicity cysteines that acrylamides might miss. -
Acrylamide: Exhibits lower
. Unsubstituted acrylamides are often inert to glutathione (GSH) over short timeframes unless activated by a specific protein environment (e.g., an oxyanion hole stabilizing the carbonyl). This "dormancy" is a safety feature, reducing depletion by plasma GSH.
Selectivity and Toxicity
Selectivity in TCIs is a function of the ratio between specific binding (
-
The Goldilocks Zone: You want a warhead that is too weak to react with random thiols (low
) but strong enough to react when held in perfect proximity to the target cysteine (high ). -
Acrylamides: Fit this zone well. They rely heavily on the non-covalent scaffold to position them.
-
Chloroacetamides: Their high
means they can alkylate off-target proteins (e.g., Haptenization), leading to immune responses (idiosyncratic toxicity).
Comparative Data Summary
| Feature | Acrylamide Warhead | Chloroacetamide Warhead |
| Primary Mechanism | Michael Addition (1,4-addition) | |
| Intrinsic Reactivity ( | Low to Moderate (Tunable) | High |
| Reversibility | Potentially Reversible (e.g., | Irreversible |
| Metabolic Stability | High (Main risk: oxidation to epoxide) | Lower (Susceptible to hydrolysis/GSH) |
| Selectivity Potential | High (Driven by scaffold affinity) | Lower (Driven by electrophilicity) |
| Primary Application | Therapeutic Drugs (e.g., Ibrutinib) | Chemical Probes (ABPP), Fragments |
| GSH Half-life ( | Typically > 120 mins (unsubstituted) | Typically < 60 mins |
Experimental Protocol: Glutathione (GSH) Reactivity Assay
To objectively select a warhead, you must measure its intrinsic reactivity.[3][5] The industry standard is the GSH pseudo-first-order kinetic assay.[6]
Principle
The compound is incubated with a large excess of Glutathione (GSH). The decay of the parent compound is monitored via LC-MS. The rate of decay (
Workflow Diagram
Figure 2: Standard workflow for determining intrinsic warhead reactivity via GSH depletion.
Detailed Methodology
Reagents:
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Reduced L-Glutathione (GSH).
-
Internal Standard (e.g., Warfarin or Indomethacin) to normalize LC-MS injection variability.
Procedure:
-
Reaction Mix: Dilute the test compound to a final concentration of 10 µM in PBS containing 1 mM GSH (100-fold excess). Ensure DMSO concentration is <1% to prevent solvent effects.
-
Control: Prepare a parallel sample without GSH (PBS only) to assess hydrolytic stability.
-
Incubation: Incubate at 37°C in a shaking water bath.
-
Sampling: At defined time points (0, 15, 30, 60, 120, 240 min), remove an aliquot (e.g., 50 µL).
-
Quench: Immediately add 200 µL of ice-cold Acetonitrile containing the Internal Standard.
-
Analysis: Centrifuge to remove any precipitate and analyze the supernatant via LC-MS/MS (SRM mode preferred for sensitivity).
Calculation:
Since GSH is in excess, the reaction follows pseudo-first-order kinetics:
-
Plot
vs. time. The slope is . -
Half-life (
): . -
Second-order rate constant (
): .
Strategic Recommendations
When to use Chloroacetamide
-
Fragment Screening: When building a library to find "binders" for a new target, use chloroacetamides (or slightly less reactive
-chloroacetamides) to maximize hit rates. -
Proteomics (ABPP): When designing a broad-spectrum probe to map all accessible cysteines in a proteome.
-
Difficult Targets: If the target cysteine has very low nucleophilicity (high
) and cannot be activated by the protein environment.
When to use Acrylamide
-
Drug Candidates: Almost exclusively preferred for clinical candidates (e.g., Osimertinib, Sotorasib).
-
Selectivity Requirements: When you need to discriminate between the target kinase and highly homologous off-targets.
-
Metabolic Stability: When long in vivo residence time is required without rapid systemic clearance by plasma thiols.
References
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs.[7] Nature Reviews Drug Discovery, 10(4), 307–317. [Link]
-
Lonsdale, R., et al. (2017).[3] Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity. Journal of Chemical Information and Modeling, 57(12), 3124–3137.[3][8] [Link][3]
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. [Link]
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. [Link]
-
Flanagan, M. E., et al. (2014). Chemical and computational methods for the characterization of covalent reactive groups for the prospective design of irreversible inhibitors. Journal of Medicinal Chemistry, 57(23), 10072–10079. [Link]
Sources
- 1. pak.elte.hu [pak.elte.hu]
- 2. Practical Fragments: Characterizing and screening commercially available irreversible covalent fragments [practicalfragments.blogspot.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem [x-chemrx.com]
- 7. Characterising covalent warhead reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Fatty Acid Amide Hydrolase (FAAH) Inhibition: A Comparative Analysis of N-1,1'-biphenyl-4-yl-2-chloroacetamide Analogs and Related Scaffolds
In the landscape of modern drug discovery, the strategic targeting of enzymes that modulate endogenous signaling pathways offers a sophisticated approach to therapeutic intervention. Among these, Fatty Acid Amide Hydrolase (FAAH) has emerged as a compelling target for the treatment of a spectrum of neurological and inflammatory disorders. This guide provides an in-depth comparative analysis of N-1,1'-biphenyl-4-yl-2-chloroacetamide and its conceptual analogs, with a focus on their potential as FAAH inhibitors. Drawing upon experimental data from structurally related compounds, we will explore the nuanced structure-activity relationships that govern their inhibitory potency.
The Significance of FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of a class of endogenous bioactive lipids known as N-acylethanolamines (NAEs).[1] A primary substrate for FAAH is anandamide (N-arachidonoylethanolamine), an endocannabinoid that plays a crucial role in pain perception, mood regulation, and inflammation. By inhibiting FAAH, the synaptic concentration of anandamide is increased, thereby potentiating its analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[2] This makes FAAH inhibitors a highly sought-after class of therapeutic agents.
The core structure of interest, N-1,1'-biphenyl-4-yl-2-chloroacetamide, features a biphenyl scaffold, which is a common motif in potent FAAH inhibitors, and a chloroacetamide "warhead." Chloroacetamides are known electrophilic groups that can form covalent bonds with nucleophilic residues, such as the catalytic serine in the active site of FAAH, leading to irreversible inhibition.[3] This covalent modification can result in prolonged duration of action, a desirable attribute for therapeutic agents.
Comparative IC50 Analysis of FAAH Inhibitors
| Compound ID | R1 (proximal ring) | R2 (distal ring) | IC50 (nM) for rat brain FAAH | Reference |
| URB524 | H | H | 63 | [5] |
| URB597 | H | 3'-carbamoyl | 4.6 | [5] |
| Analog 1 | 4-OH | H | 2.0 | [2] |
| Analog 2 | 4-OCH3 | H | 0.5 | [2] |
| Analog 3 | 4-CH2OH | H | 1.2 | [2] |
| Analog 4 | 5-OH | 3'-carbamoyl | 0.5 | [2] |
Analysis of Structure-Activity Relationships:
The data presented for the O-biphenyl-3-yl carbamates reveals several key trends that are likely translatable to the N-1,1'-biphenyl-4-yl-2-chloroacetamide scaffold:
-
Substitution on the Distal Phenyl Ring: The introduction of a carbamoyl group at the 3'-position of the distal phenyl ring, as seen in URB597, dramatically increases inhibitory potency by over 13-fold compared to the unsubstituted parent compound URB524.[5] This suggests that hydrogen bonding interactions in this region of the FAAH active site are critical for potent inhibition.
-
Substitution on the Proximal Phenyl Ring: Small, polar substituents at the para-position of the proximal phenyl ring, such as hydroxyl, methoxy, and hydroxymethyl groups, also enhance FAAH inhibitory activity.[2] This indicates that the proximal ring likely occupies a region of the active site that can accommodate and favorably interact with such groups.
-
Combined Substitutions: The combination of favorable substitutions on both the proximal and distal rings, as exemplified by Analog 4, can lead to highly potent inhibitors with sub-nanomolar IC50 values.[2]
These findings underscore the importance of exploring substitutions on the biphenyl scaffold of N-1,1'-biphenyl-4-yl-2-chloroacetamide to optimize its FAAH inhibitory potency.
Experimental Protocol: In Vitro FAAH Activity Assay (Fluorometric)
The following protocol describes a robust and widely used fluorometric assay for determining the in vitro inhibitory activity of compounds against FAAH. The assay measures the hydrolysis of a fluorogenic substrate, N-arachidonoyl-7-amino-4-methylcoumarin (AAMC), by FAAH, which releases the fluorescent product 7-amino-4-methylcoumarin (AMC).
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
N-arachidonoyl-7-amino-4-methylcoumarin (AAMC) substrate
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 100 µM to 0.1 nM.
-
Assay Plate Preparation: Add 2 µL of each compound dilution to the wells of a 96-well plate. Include wells with DMSO only as a vehicle control (100% activity) and wells with a known FAAH inhibitor as a positive control.
-
Enzyme Addition: Dilute the FAAH enzyme stock in FAAH Assay Buffer to the desired working concentration. Add 98 µL of the diluted enzyme solution to each well of the assay plate.
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to interact with the enzyme. The pre-incubation time is particularly important for covalent inhibitors.
-
Substrate Addition: Prepare a working solution of the AAMC substrate in FAAH Assay Buffer. Initiate the enzymatic reaction by adding 100 µL of the AAMC solution to each well. The final substrate concentration should be at or near its Km value for FAAH.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm using a fluorescence plate reader. Readings should be taken kinetically over a period of 10-30 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Normalize the reaction rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Figure 1: Experimental workflow for the in vitro FAAH activity assay.
FAAH Signaling Pathway and Mechanism of Inhibition
The inhibition of FAAH leads to an accumulation of anandamide in the synaptic cleft, thereby enhancing its signaling through cannabinoid receptors (CB1 and CB2). This amplified signaling cascade is believed to be the primary mechanism underlying the therapeutic effects of FAAH inhibitors.
Figure 2: Simplified signaling pathway illustrating FAAH-mediated degradation of anandamide and the site of action for N-1,1'-biphenyl-4-yl-2-chloroacetamide analogs.
Conclusion and Future Directions
The development of potent and selective FAAH inhibitors holds immense promise for the treatment of various medical conditions. While direct experimental data on a series of N-1,1'-biphenyl-4-yl-2-chloroacetamide analogs is currently limited, the structure-activity relationships derived from closely related biphenyl carbamates provide a strong rationale for their potential as effective FAAH inhibitors. The chloroacetamide moiety offers a distinct advantage as a covalent warhead, potentially leading to inhibitors with a long duration of action.
Future research should focus on the synthesis and systematic evaluation of a library of N-1,1'-biphenyl-4-yl-2-chloroacetamide analogs with diverse substitutions on the biphenyl rings. This will allow for a direct assessment of their FAAH inhibitory potency and the establishment of a comprehensive SAR for this specific chemical class. Such studies will be instrumental in the rational design and development of novel FAAH inhibitors with optimized therapeutic profiles.
References
-
Papa, A., Pasquini, S., Galvani, F., Cammarota, M., Contri, C., Carullo, G., et al. (2023). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. EUROPEAN JOURNAL OF MEDICINAL CHEMISTRY, 246. [Link]
-
Millet, R., et al. (2016). Design, synthesis and biological evaluation of potent FAAH inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(11), 2701-5. [Link]
-
Padhariya, K. N., et al. (2020). Substituted Chloroacetamides as Potential Cancer Stem Cell Inhibitors: Synthesis and Biological Evaluation. Drug Development Research, 81(3), 356-365. [Link]
-
ResearchGate. (n.d.). Maximum percentage and IC50 values for inhibition of rat brain AEA hydrolysis by compounds 3-16. [Link]
-
ResearchGate. (n.d.). In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. [Link]
-
Otrubova, K., Ezzili, C., & Boger, D. L. (2011). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Bioorganic & medicinal chemistry letters, 21(16), 4674–4685. [Link]
-
Caprioglio, D., et al. (2013). Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. Journal of medicinal chemistry, 56(14), 10.1021/jm400508b. [Link]
-
Long, J. Z., et al. (2011). O-Hydroxyacetamide Carbamates as a Highly Potent and Selective Class of Endocannabinoid Hydrolase Inhibitors. ACS medicinal chemistry letters, 2(12), 923–928. [Link]
-
Patricelli, M. P., & Cravatt, B. F. (2001). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and in Vivo Functional Probes for Enzymes. Biochemistry, 40(20), 6107–6115. [Link]
-
Morera, L., et al. (2012). Development and characterization of endocannabinoid hydrolases FAAH and MAGL inhibitors bearing a benzotriazol-1-yl carboxamide scaffold. Bioorganic & Medicinal Chemistry, 20(21), 6260-75. [Link]
-
ResearchGate. (n.d.). Carbamate FAAH inhibitors. [Link]
-
Chicca, A., et al. (2014). Correlating FAAH and anandamide cellular uptake inhibition using N-alkylcarbamate inhibitors: from ultrapotent to hyperpotent. Biochemical pharmacology, 92(4), 633–647. [Link]
-
Keith, J. M., et al. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS medicinal chemistry letters, 6(11), 1148–1153. [Link]
-
Mor, M., et al. (2008). Synthesis and QSAR of Fatty Acid Amide Hydrolase Inhibitors: Modulation at the N-Portion of Biphenyl-3-yl Alkylcarbamates. Journal of medicinal chemistry, 51(12), 3487–3498. [Link]
-
Usiena Air. (2023). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. [Link]
-
RSC Publishing. (n.d.). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. [Link]
-
Petrosino, S., & Di Marzo, V. (2017). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules (Basel, Switzerland), 22(4), 557. [Link]
-
Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411–420. [Link]
-
RSC Publishing. (n.d.). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. [Link]
-
Semantic Scholar. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. [Link]
Sources
- 1. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chloroacetamides - Enamine [enamine.net]
- 4. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and QSAR of Fatty Acid Amide Hydrolase Inhibitors: Modulation at the N-Portion of Biphenyl-3-yl Alkylcarbamates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
N-1,1'-biphenyl-4-yl-2-chloroacetamide proper disposal procedures
Executive Summary & Scientific Context
N-1,1'-biphenyl-4-yl-2-chloroacetamide (CAS: 3289-77-8) is not merely "chemical waste"; it is a potent electrophilic alkylating agent .[1] In drug discovery, this compound is frequently employed as a covalent probe or intermediate designed to target nucleophilic cysteine residues via an
Why this matters for disposal:
The very reactivity that makes it useful in the flask makes it a biological hazard in the waste stream.[1] The
The Core Directive: Treat this compound as a Halogenated Organic Toxicant . Disposal must permanently destroy the alkylating potential while capturing acidic byproducts (HCl) generated during combustion.
Hazard Profile & Reactivity Data
Before handling waste, you must understand the specific risks.[2] This compound is classified under RCRA guidelines as a halogenated organic.[1]
| Parameter | Specification | Causality / Implication |
| Molecular Formula | Contains Chlorine: Requires acid-gas scrubbing during incineration.[1] | |
| Physical State | Solid (White/Off-white powder) | Dust inhalation risk.[1] High surface area increases reactivity. |
| Primary Reactivity | Electrophilic Alkylation | Irreversibly binds to proteins/DNA.[1] Extreme sensitizer. |
| GHS Classifications | H301: Toxic if swallowedH317: May cause allergic skin reactionH411: Toxic to aquatic life | Do NOT dispose of down the drain.[1][3] Strict segregation from aqueous waste is required.[3] |
| Incompatibilities | Strong Oxidizers, Strong Bases | Bases may hydrolyze the amide but can also generate heat/spatter.[1] |
The Self-Validating Segregation System
To ensure safety, we implement a "Point-of-Origin" segregation system.[1] Errors in disposal usually occur because researchers mix incompatible streams. Follow this logic gate:
-
Is it Halogenated? Yes (Chlorine atom present).[1]
-
Is it Aqueous? No (Lipophilic biphenyl ring).[1]
-
Destination: Halogenated Organic Solvent Waste .
Critical Segregation Rules:
-
NEVER mix with Non-Halogenated solvents (e.g., Acetone, Methanol) if your facility separates them.[1] Halogenated waste requires higher incineration temperatures (
) to prevent dioxin formation. -
NEVER mix with Oxidizing Acids (Nitric, Perchloric).[1] This can generate explosive chloro-amines or unstable intermediates.[1]
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Applicable to: Expired reagent, contaminated gloves, weighing boats, paper towels.[1]
-
Primary Containment: Place the solid waste into a clear, sealable polyethylene bag (4 mil thickness minimum).[1]
-
Labeling: Affix a hazardous waste label immediately. Explicitly write: "Toxic Solid, Organic, Halogenated - N-1,1'-biphenyl-4-yl-2-chloroacetamide".
-
Secondary Containment: Place the sealed bag into the laboratory's dedicated Solid Toxic/Cytotoxic Waste Drum .
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable to: HPLC effluents, reaction filtrates dissolved in DMSO, DCM, or DMF.[1]
-
pH Check: Ensure the solution is neutral (pH 6-8). If the reaction used strong acids/bases, neutralize carefully before bottling.
-
Container Selection: Use a High-Density Polyethylene (HDPE) or glass carboy approved for solvent waste.[1]
-
Transfer: Pour into the container marked "HALOGENATED ORGANIC SOLVENTS" .
-
Log Entry: You must log the approximate concentration or mass of the chloroacetamide on the carboy's accumulation log.
-
Why? Waste vendors need to know the halogen content to adjust their incinerator burn rates.
-
Scenario C: Empty Reagent Containers
-
Triple Rinse: Rinse the empty bottle three times with a small volume of a compatible solvent (e.g., Acetone or Dichloromethane).[1]
-
Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste stream (Protocol B).[1]
-
Defacing: Cross out the original label and mark "Empty."[1]
-
Disposal: Discard the bottle in the glass/trash recycling only after triple rinsing.
Emergency Deactivation (Spill Response)
If a spill occurs, simple wiping is insufficient because of the compound's persistence. You must chemically deactivate the alkylating warhead.
The Deactivation Solution:
-
Reagent: 10% Sodium Thiosulfate (
) in water. -
Mechanism: The thiosulfate anion (
) is a potent nucleophile that attacks the alpha-carbon, displacing the chloride ion.[1] This converts the toxic alkylator into a non-toxic Bunte salt.
Protocol:
-
Isolate: Evacuate the immediate area. Don double nitrile gloves and a P95/N95 respirator.
-
Contain: Cover the spill with a pad or paper towels to prevent spread.[1]
-
Deactivate: Soak the towels with the Sodium Thiosulfate solution.[1] Let sit for 15 minutes.
-
Clean: Wipe up the slurry.[1]
-
Dispose: Place all cleanup materials into Scenario A (Solid Waste) .
Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision-making process for disposing of N-1,1'-biphenyl-4-yl-2-chloroacetamide.
Caption: Operational decision tree for segregating N-1,1'-biphenyl-4-yl-2-chloroacetamide waste streams to ensure regulatory compliance and safety.
References
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: N-(4-Biphenylyl)-2-chloroacetamide. Merck KGaA. Link
-
Cayman Chemical. (2023).[1] Safety Data Sheet: Chloroacetamide Derivatives and Toxicity. Cayman Chemical Company.[5] Link
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Halogenated Organic Wastes. EPA.gov. Link
-
Thermo Fisher Scientific. (2023).[1] Handling and Disposal of Electrophilic Reagents. Fisher Scientific Safety Resources. Link
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
